4,6-dichloro-1H-indole-2-carbonitrile
Description
Properties
CAS No. |
648417-02-1 |
|---|---|
Molecular Formula |
C9H4Cl2N2 |
Molecular Weight |
211.04 g/mol |
IUPAC Name |
4,6-dichloro-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C9H4Cl2N2/c10-5-1-8(11)7-3-6(4-12)13-9(7)2-5/h1-3,13H |
InChI Key |
XKHIUSDROWKNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C#N)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dichloro 1h Indole 2 Carbonitrile and Its Derivatives
Retrosynthetic Analysis of 4,6-dichloro-1H-indole-2-carbonitrile
A retrosynthetic analysis of 4,6-dichloro-1H-indole-2-carbonitrile provides a logical framework for devising its synthesis by identifying key bond disconnections and corresponding precursor molecules. The primary disconnections for the indole (B1671886) ring lead to several strategic approaches based on established indole syntheses.
The most common disconnections are of the N1-C2 and C2-C3 bonds or the N1-C7a and C3-C3a bonds. These lead to precursors that can be assembled through various classical and modern synthetic reactions.
Disconnection A (N1-C2 and C3-C3a): This approach, characteristic of the Fischer Indole Synthesis , suggests a (3,5-dichlorophenyl)hydrazine and a three-carbon carbonyl compound containing a nitrile or a precursor group as the starting materials.
Disconnection B (N1-C7a and C2-C3): This strategy points towards an intramolecular cyclization, typical of the Madelung or Leimgruber-Batcho syntheses . For the Leimgruber-Batcho approach, the logical precursor would be a substituted o-nitrotoluene, specifically 1,3-dichloro-5-methyl-2-nitrobenzene. For the Madelung synthesis, an appropriately acylated 2-amino-3,5-dichlorotoluene derivative would be the key intermediate.
Disconnection C (C4-C3a and N1-C7a): While less common for this substitution pattern, this disconnection could imply a build-up of the pyrrole (B145914) ring onto a pre-existing dichlorinated benzene (B151609) derivative.
Based on this analysis, several classical and modern synthetic routes can be proposed for the target molecule.
Classical Synthetic Routes to Dichloroindole Systems
Classical indole syntheses, named after their discoverers, have been the bedrock of indole chemistry for over a century. Their adaptation for the synthesis of highly functionalized molecules like 4,6-dichloro-1H-indole-2-carbonitrile requires careful selection of starting materials and reaction conditions.
The Fischer indole synthesis is a robust and widely used method involving the acid-catalyzed cyclization of an arylhydrazone. wikipedia.org The reaction commences with the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement to form the indole nucleus upon elimination of ammonia (B1221849). alfa-chemistry.comyoutube.com
For the synthesis of 4,6-dichloro-1H-indole-2-carbonitrile, the logical starting materials would be (3,5-dichlorophenyl)hydrazine and a suitable carbonyl compound such as pyruvonitrile (CH₃COCN) or a protected derivative.
Proposed Fischer Indole Synthesis Route
| Step | Reactant 1 | Reactant 2 | Catalyst | Intermediate/Product |
|---|---|---|---|---|
| 1 | (3,5-dichlorophenyl)hydrazine | Pyruvonitrile | Mild Acid | (3,5-dichlorophenyl)hydrazone of pyruvonitrile |
The presence of two electron-withdrawing chloro groups on the phenylhydrazine ring can deactivate the aromatic ring, potentially requiring harsher acidic conditions and higher temperatures for the cyclization step. quimicaorganica.org
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This method is particularly useful for preparing 2-alkylindoles but can be adapted for other substitution patterns. The classical conditions are often harsh, requiring temperatures between 200–400 °C. wikipedia.org
To synthesize the target molecule, a plausible precursor would be N-(2-cyanomethyl-3,5-dichlorophenyl)formamide. The synthesis involves the intramolecular condensation of the activated methylene group with the amide carbonyl.
Proposed Madelung Synthesis Route
| Step | Precursor | Reagent/Conditions | Product |
|---|---|---|---|
| 1 | 2-Amino-3,5-dichlorophenylacetonitrile | Formic Acid or Acylating Agent | N-(2-cyanomethyl-3,5-dichlorophenyl)formamide |
Modifications to the Madelung synthesis, such as the introduction of electron-withdrawing groups on the acyl moiety or the use of organolithium reagents, can facilitate the cyclization under milder conditions. wikipedia.orgresearchgate.net A one-pot modified procedure has been reported for the synthesis of other 3-cyano-indoles, highlighting the feasibility of this approach for introducing the nitrile group. acs.orgnih.gov
The Nenitzescu indole synthesis produces 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The applicability of this method to the synthesis of 4,6-dichloro-1H-indole-2-carbonitrile is limited because the target molecule lacks the C5-hydroxy group characteristic of Nenitzescu products.
Theoretically, one could envision a reaction between 2,6-dichlorobenzoquinone and ethyl 3-aminocyanoacrylate. However, the reaction is known to be sensitive to the substituents on the benzoquinone, and the regiochemical outcome can be difficult to control. wikipedia.org Furthermore, this pathway would not directly yield the desired 4,6-dichloro substitution pattern without subsequent modification. The use of Lewis acids can catalyze the reaction and improve yields under milder conditions. researchgate.net
The Leimgruber-Batcho indole synthesis is a highly versatile and efficient two-step process that begins with the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to yield the indole. wikipedia.org This method is often preferred due to its high yields, mild conditions, and the commercial availability of many substituted o-nitrotoluenes. wikipedia.org
For the synthesis of 4,6-dichloro-1H-indole-2-carbonitrile, the key starting material would be 2,4-dichloro-6-nitrotoluene. This would be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and a secondary amine like pyrrolidine (B122466) to form a β-dimethylamino-2-nitrostyrene intermediate. Subsequent reduction of the nitro group leads to spontaneous cyclization and elimination of the amine to form the indole ring.
Proposed Leimgruber-Batcho Synthesis Route
| Step | Starting Material/Intermediate | Reagents | Product |
|---|---|---|---|
| 1 | 2,4-dichloro-6-nitrotoluene | 1. DMFDMA, Pyrrolidine2. Acetonitrile (B52724) (as source for C2-CN) | Enamine intermediate |
A significant challenge in this specific synthesis is the introduction of the 2-carbonitrile group. A standard Leimgruber-Batcho synthesis yields an indole unsubstituted at the C2 position. A modification would be required, potentially involving a starting material other than a simple nitrotoluene, such as a 2-nitrobenzyl cyanide derivative, to incorporate the nitrile functionality directly.
Modern Catalytic Approaches for Indole Ring Formation
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the construction of heterocyclic rings, offering milder conditions and broader functional group tolerance compared to classical methods.
Palladium-catalyzed reactions are particularly prominent in indole synthesis. One such strategy is the Larock indole synthesis , which involves the reaction of an o-haloaniline with an alkyne. To form 4,6-dichloro-1H-indole-2-carbonitrile, this could involve the coupling of 2-iodo-3,5-dichloroaniline with an alkyne bearing a nitrile group, such as 3-trimethylsilylprop-2-ynenitrile, in the presence of a palladium catalyst.
Another powerful approach is the intramolecular C-H activation/functionalization. For instance, an appropriately substituted N-allyl or N-vinyl aniline (B41778) could undergo a palladium-catalyzed oxidative cycloisomerization to form the indole ring. acs.org
Hypothetical Palladium-Catalyzed Synthesis
| Reaction Type | Anilne Derivative | Alkyne/Alkene Partner | Catalyst System |
|---|---|---|---|
| Larock Annulation | 2-Iodo-3,5-dichloroaniline | 3-(Trimethylsilyl)prop-2-ynenitrile | Pd(OAc)₂, PPh₃, Base |
Copper-catalyzed cascade reactions have also been developed for the divergent synthesis of polycyclic indolines from indoles and propargylic carbamates, demonstrating the power of modern catalysis in constructing complex indole-based structures. nih.gov These catalytic methods represent a promising avenue for the efficient and modular synthesis of highly substituted indoles like 4,6-dichloro-1H-indole-2-carbonitrile.
Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and offer powerful tools for the construction of indole rings. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, represents a versatile method for preparing polysubstituted indoles. scispace.commnstate.edursc.org This reaction proceeds through a sequence of oxidative addition, migratory insertion, and reductive elimination. mnstate.edu While specific examples for the synthesis of 4,6-dichloro-1H-indole using this method are not extensively detailed in readily available literature, the general applicability of the Larock synthesis to substituted anilines suggests its potential. scispace.commnstate.edu The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. mdpi.com For instance, palladium acetate [Pd(OAc)2] is a commonly used precursor. mnstate.edu
Another significant palladium-catalyzed approach is the reductive cyclization of 1-(2-nitroaryl)-1-alkenes, which can be achieved using carbon monoxide as the reducing agent. This method has proven effective for a wide array of functionalized indoles. organic-chemistry.org
Copper-Mediated Annulations towards Indole Systems
Copper-catalyzed reactions provide an alternative and often more economical approach to indole synthesis. These methods can involve the coupling of ortho-haloanilines with terminal alkynes, followed by an intramolecular cyclization. While specific examples detailing the synthesis of 4,6-dichloro-1H-indole via copper-mediated annulation are not prevalent in the reviewed literature, the general principles of copper catalysis in indole synthesis are well-established. nih.gov
Metal-Free and Organocatalytic Strategies for Indole Construction
In recent years, there has been a growing interest in the development of metal-free and organocatalytic methods for indole synthesis, driven by the desire for more sustainable and cost-effective processes. One notable metal-free approach involves the radical arylpolychloromethylation of unactivated alkenes. For instance, the reaction of an N-allyl anilide bearing a 3,5-dichloro substitution pattern has been shown to produce the corresponding 4,6-dichloroindoline in excellent yield. scispace.com This indoline could then potentially be aromatized to the desired 4,6-dichloroindole.
The Fischer indole synthesis is a classic and widely used metal-free method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. nih.govorganic-chemistry.orglscollege.ac.in The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a mnstate.edumnstate.edu-sigmatropic rearrangement. lscollege.ac.in This method's success is dependent on the availability of the corresponding 4,6-dichlorophenylhydrazine.
The Bartoli indole synthesis offers another metal-free route, reacting ortho-substituted nitroarenes with vinyl Grignard reagents to form indoles. thermofisher.comorganicreactions.org The presence of an ortho-substituent is often crucial for the success of this reaction, as it facilitates the key mnstate.edumnstate.edu-sigmatropic rearrangement. thermofisher.com
Organocatalysis, utilizing small organic molecules to catalyze reactions, has also emerged as a powerful tool in asymmetric synthesis, including the construction of complex indole-containing structures. rsc.orgbeilstein-journals.org While direct application to the synthesis of 4,6-dichloro-1H-indole is not widely reported, the principles of organocatalysis offer potential for future synthetic developments.
Strategies for Introduction of the Carbonitrile Group at the C2 Position
Once the 4,6-dichloroindole core is established, the next critical step is the introduction of the carbonitrile group at the C2 position. Several strategies can be employed for this transformation.
Direct Cyano-functionalization of Indole Scaffolds
Direct C-H cyanation of the indole ring at the C2 position is an atom-economical and desirable approach. Various methods have been developed for this purpose, often employing transition metal catalysts or photoredox catalysis. For instance, electrochemical methods have been developed for the site-selective C-H cyanation of indoles using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. organic-chemistry.org Organic photoredox catalysis has also been utilized for the direct C-H cyanation of arenes, which could potentially be applied to the 4,6-dichloroindole system. nih.gov
Transformations of C2-Substituted Indole Precursors to Carbonitriles
An alternative to direct C-H cyanation is the conversion of a pre-installed functional group at the C2 position into a nitrile. A common strategy involves the use of a C2-halogenated indole as a precursor. For example, a 2-halo-4,6-dichloroindole could undergo a palladium- or copper-catalyzed cyanation reaction with a cyanide source such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂).
Another approach involves the transformation of an indole-2-carboxamide. Dehydration of the primary amide group of 4,6-dichloroindole-2-carboxamide would yield the desired carbonitrile. This dehydration can be achieved using various reagents, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride. The synthesis of indole-2-carboxamides themselves can be accomplished from the corresponding indole-2-carboxylic acid via standard amide coupling reactions. nih.govnih.gov The indole-2-carboxylic acid can often be prepared from the corresponding arylhydrazine and ethyl pyruvate (B1213749) through a Fischer indole synthesis, followed by saponification. nih.gov
The Sandmeyer reaction provides a classical method for converting an aromatic amine to a nitrile via a diazonium salt intermediate. mnstate.edulscollege.ac.inthermofisher.comnih.govwikipedia.org In the context of indole synthesis, a 2-aminoindole derivative could potentially be converted to the 2-carbonitrile.
One-Pot Synthetic Sequences for 4,6-dichloro-1H-indole-2-carbonitrile
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and resource utilization. While a specific one-pot synthesis for 4,6-dichloro-1H-indole-2-carbonitrile is not explicitly detailed in the surveyed literature, the principles of multicomponent reactions and tandem catalysis could be applied. nih.govrsc.orgacs.orgnih.govmdpi.com For example, a sequence involving the formation of the indole ring followed by an in-situ cyanation could be envisioned.
Green Chemistry Principles in the Synthesis of 4,6-dichloro-1H-indole-2-carbonitrile
The application of green chemistry principles is crucial for developing environmentally benign and economically viable synthetic routes. For a molecule like 4,6-dichloro-1H-indole-2-carbonitrile, this involves minimizing waste, using less hazardous chemicals, improving energy efficiency, and designing processes with high atom economy.
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often referred to as solid-state or neat reactions, can significantly reduce waste and simplify product purification. researchgate.net Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions, often leading to shorter reaction times and improved yields. organic-chemistry.org For instance, a microwave-assisted, solvent-free Bischler indole synthesis has been successfully developed for 2-arylindoles. organic-chemistry.org This approach, which involves the solid-state reaction of anilines and phenacyl bromides, could potentially be adapted for the synthesis of 4,6-dichloro-1H-indole-2-carbonitrile, thereby avoiding the use of conventional organic solvents. organic-chemistry.org
Alternative Reaction Media: When a solvent is necessary, greener alternatives to traditional volatile organic compounds are preferred.
Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green synthesis. The synthesis of bis(indolyl)methanes, for example, has been achieved in water using a recyclable 1,3-diisopropylimidazolinium tetrafluoroborate catalyst. thieme-connect.de
Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. Their negligible vapor pressure makes them environmentally friendly alternatives.
Surfactant-Enabled Aqueous Media: The use of surfactants in water can create nanomicelles that act as "microreactors," allowing reactions of water-insoluble organic compounds to proceed efficiently in an aqueous medium. researchgate.net
The table below summarizes various reaction media used in the synthesis of indole derivatives, which could be explored for the synthesis of 4,6-dichloro-1H-indole-2-carbonitrile.
| Reaction Medium | Reaction Type | Key Advantages | Potential Applicability |
|---|---|---|---|
| Solvent-Free (Microwave-Assisted) | Bischler Indole Synthesis | Reduced pollution, low costs, simple processing, shorter reaction times. organic-chemistry.org | Direct synthesis of the indole core from substituted anilines and α-haloketones. |
| Water | Friedel-Crafts Arylation | Environmentally benign, non-toxic, non-flammable. thieme-connect.de | Reactions involving water-tolerant catalysts and starting materials. |
| Aqueous Micellar Medium (e.g., TPGS-750-M) | Palladium-Catalyzed Cyclization | Enables reactions of hydrophobic reagents in water, reduces need for organic solvents. researchgate.net | Cyclization of appropriately substituted anilines to form the indole ring. |
The use of recyclable catalysts is a cornerstone of green chemistry, as it reduces waste and lowers production costs. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused.
Several types of recyclable catalysts have been employed in the synthesis of indole derivatives:
Magnetically Recyclable Catalysts: Copper ferrite (CuFe₂O₄) nanoparticles have been used as a magnetically separable and reusable catalyst for the synthesis of bis(indolyl)methanes. acs.org This catalyst was successfully recycled at least five times without a significant loss of activity. acs.org
Heterobimetallic Nanoparticles: Cobalt-rhodium (Co-Rh) heterobimetallic nanoparticles have demonstrated high stability and reusability in the synthesis of indoles via reductive cyclization. nih.gov This catalytic system could be reused more than ten times without losing its catalytic activity. nih.gov
Halide Catalysis: A green and sustainable protocol using halide catalysis with oxone as the terminal oxidant has been developed for various indole oxidation reactions. springernature.com This system avoids the use of stoichiometric toxic metals or hazardous organic oxidants. springernature.com
The reusability of such catalytic systems is a key metric for their practical application. The following table presents data on catalyst reusability in analogous indole syntheses.
| Catalyst System | Reaction | Recycling Method | Number of Cycles | Reported Yields per Cycle |
|---|---|---|---|---|
| CuFe₂O₄ Nanoparticles | Alkylation of indoles | Magnetic Separation | 5 | Consistently high yields reported. acs.org |
| Co-Rh Heterobimetallic Nanoparticles | Reductive cyclization | Not specified | >10 | No loss of catalytic activity observed. nih.gov |
| 1,3-diisopropylimidazolinium tetrafluoroborate | Friedel-Crafts arylation | Phase Separation | 5 | Yields of 88%, 86%, and 78% for cycles 1, 2, and 5, respectively. thieme-connect.de |
Developing a robust, recyclable catalytic system for the key bond-forming steps in the synthesis of 4,6-dichloro-1H-indole-2-carbonitrile would represent a significant advancement in its sustainable production.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste. nih.gov
Many traditional multi-step syntheses of complex molecules suffer from poor atom economy due to the use of stoichiometric reagents and the generation of byproducts. researchgate.net For example, a plausible, non-optimized synthesis of an indole-2-carbonitrile might start from an indole-2-carboxamide, which is then dehydrated using a reagent like phosphorus oxychloride (POCl₃). organic-chemistry.org This dehydration step has poor atom economy, as a significant portion of the reagent's mass is converted into waste.
To improve efficiency, synthetic strategies should prioritize atom-economical transformations:
Tandem or Cascade Reactions: These processes involve multiple bond-forming events in a single operation without isolating intermediates, which can significantly improve efficiency and reduce waste. Palladium-catalyzed tandem reactions have been developed for the synthesis of 2-substituted indoles.
Addition Reactions: Designing synthetic routes that maximize the use of addition reactions, where all atoms of the reactants are incorporated into the product, is a key goal.
The table below compares the conceptual atom economy of different reaction types relevant to indole synthesis.
| Reaction Type | General Transformation | Atom Economy | Green Chemistry Implication |
|---|---|---|---|
| Addition Reaction (e.g., Diels-Alder) | A + B → C | High (often 100%) | Ideal for minimizing waste; all reactant atoms are in the product. nih.gov |
| Substitution Reaction (e.g., Friedel-Crafts) | A-X + B-H → A-B + H-X | Moderate to Low | Generates stoichiometric byproducts (e.g., H-X). |
| Elimination Reaction (e.g., Dehydration) | A-B-OH → A=B + H₂O | Low | A portion of the starting material is eliminated as a small molecule. |
| Tandem/Cascade Reaction | A + B + C → D | Potentially High | Combines multiple steps, reducing the need for intermediate workups and purification, improving overall efficiency. |
A thorough assessment of any proposed synthetic route for 4,6-dichloro-1H-indole-2-carbonitrile should include a calculation of the atom economy for each step to identify areas for improvement.
Considerations for Scale-Up Synthesis of 4,6-dichloro-1H-indole-2-carbonitrile
Transitioning a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. Several indole synthesis methodologies have demonstrated potential for scalability. nih.govacs.org
Key considerations for the scale-up of 4,6-dichloro-1H-indole-2-carbonitrile synthesis include:
Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be carefully controlled. Exothermic reactions that are easily managed in the lab may require specialized cooling equipment on a larger scale.
Reagent and Solvent Selection: The cost, availability, and safety of all materials are critical. The use of hazardous or expensive reagents may be feasible on a lab scale but prohibitive for large-scale production. The environmental impact of solvents and their disposal costs also become more significant.
Purification: Methods like column chromatography, which are common in the lab, are often not practical for large-scale production. Alternative purification techniques such as crystallization or distillation are preferred.
Process Safety: A thorough hazard analysis is required to identify potential risks, such as runaway reactions, toxic gas evolution, or handling of flammable materials.
Throughput and Equipment: The reaction design must be compatible with standard industrial reactors and equipment. Continuous flow processing, as opposed to batch processing, can sometimes offer advantages in terms of safety, control, and throughput. Microdroplet/thin-film methods have been shown to enable gram-scale synthesis of 3-substituted indoles with high efficiency.
The following table outlines crucial factors to consider when planning the scale-up of a synthetic process for 4,6-dichloro-1H-indole-2-carbonitrile.
| Consideration | Laboratory Scale Focus | Industrial Scale Focus |
|---|---|---|
| Cost | Reagent purity and novelty are often prioritized. | Cost of raw materials, energy, and waste disposal are paramount. |
| Safety | Standard laboratory safety protocols (fume hood, PPE). | Comprehensive process hazard analysis (PHA), engineering controls, and containment. |
| Efficiency | Chemical yield is a primary metric. | Overall process mass intensity (PMI), space-time yield, and cycle time are critical. |
| Purification | Chromatography is common. | Crystallization, extraction, and distillation are preferred. |
| Environmental Impact | Often a secondary consideration. | Minimization of waste (E-Factor) and use of green solvents are essential for regulatory compliance and sustainability. |
A successful scale-up strategy for 4,6-dichloro-1H-indole-2-carbonitrile will require a multidisciplinary approach, integrating principles of chemistry, chemical engineering, and green chemistry to develop a process that is not only high-yielding but also safe, sustainable, and cost-effective.
Chemical Reactivity and Derivatization of 4,6 Dichloro 1h Indole 2 Carbonitrile
Reactivity of the Carbonitrile Functional Group
The carbonitrile (nitrile) group is a valuable functional handle due to its ability to undergo a variety of transformations, including hydrolysis, reduction, and addition reactions. Its chemistry is analogous in many ways to that of a carbonyl group, with the carbon atom being electrophilic.
Hydrolysis Reactions and Subsequent Product Derivatization
The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids. This transformation can be achieved under either acidic or basic conditions, typically by heating the nitrile with an aqueous solution of a strong acid or base. researchgate.netresearchgate.net In the case of 4,6-dichloro-1H-indole-2-carbonitrile, hydrolysis yields 4,6-dichloro-1H-indole-2-carboxylic acid.
Under acidic conditions, the reaction involves heating the nitrile under reflux with a dilute acid like hydrochloric acid. researchgate.net The nitrogen atom of the nitrile is first protonated, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. researchgate.net A series of proton transfer steps and tautomerization leads to an amide intermediate, which is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. researchgate.net
Alternatively, alkaline hydrolysis involves heating the nitrile under reflux with an aqueous solution of a base, such as sodium hydroxide (B78521). researchgate.net The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation by water yields an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed by the base to give the carboxylate salt and ammonia (B1221849). researchgate.net To obtain the free carboxylic acid, the resulting solution must be acidified. researchgate.net
The resulting product, 4,6-dichloro-1H-indole-2-carboxylic acid, is a valuable intermediate for further derivatization, for example, through esterification or amidation reactions at the newly formed carboxyl group. mdpi.com
Table 1: General Conditions for Nitrile Hydrolysis
| Reaction | Reagents & Conditions | Product |
|---|---|---|
| Acid Hydrolysis | Dilute HCl, H₂O, Heat (reflux) | 4,6-dichloro-1H-indole-2-carboxylic acid |
Reduction Pathways to Amines and Aldehydes
The carbonitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Primary Amines: The complete reduction of a nitrile to a primary amine (R-CN → R-CH₂NH₂) is typically accomplished using powerful hydride-donating reagents. byjus.com Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation. researchgate.netmasterorganicchemistry.com The reaction is usually carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine. masterorganicchemistry.com An aqueous workup then protonates the resulting diamidoaluminate complex to yield the primary amine. For 4,6-dichloro-1H-indole-2-carbonitrile, this pathway leads to the formation of (4,6-dichloro-1H-indol-2-yl)methanamine.
Reduction to Aldehydes: Partial reduction of a nitrile to an aldehyde (R-CN → R-CHO) can be achieved by using a less reactive, sterically hindered reducing agent that can deliver only one hydride equivalent. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. masterorganicchemistry.comchemistrysteps.com The reaction is performed at low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), to prevent over-reduction to the amine. chemistrysteps.comacs.org The mechanism involves coordination of the nitrile nitrogen to the aluminum atom of DIBAL-H, which activates the nitrile for hydride attack. chemistrysteps.com This forms a stable aluminum-imine intermediate. The bulkiness of the DIBAL-H reagent and the stability of this intermediate at low temperature prevent a second hydride addition. masterorganicchemistry.comchemistrysteps.com Subsequent hydrolysis during aqueous workup liberates the aldehyde. This reaction would convert 4,6-dichloro-1H-indole-2-carbonitrile into 4,6-dichloro-1H-indole-2-carbaldehyde.
Table 2: Reduction Pathways for the Carbonitrile Group
| Product | Reagent | Typical Conditions |
|---|---|---|
| (4,6-dichloro-1H-indol-2-yl)methanamine | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup |
Nucleophilic Addition Reactions to the Nitrile Moiety
The electrophilic carbon atom of the nitrile group is susceptible to attack by various carbon-based nucleophiles, such as organometallic reagents. These reactions provide a powerful method for carbon-carbon bond formation.
The addition of Grignard reagents (R-MgX) or organolithium reagents to a nitrile produces an intermediate imine anion upon nucleophilic attack. researchgate.net Subsequent hydrolysis of this intermediate yields a ketone. researchgate.net Research on 1-(1-phenylethyl)indole-2-carbonitrile has demonstrated its successful reaction with organomagnesium compounds to afford ketones. researchgate.net Similarly, tests involving the addition of the Grignard reagent, magnesium ethyl bromide, to a 2-cyanoindole derivative have been reported. nih.gov Applying this methodology to 4,6-dichloro-1H-indole-2-carbonitrile, reaction with a Grignard reagent like methylmagnesium bromide, followed by acidic workup, would be expected to produce 1-(4,6-dichloro-1H-indol-2-yl)ethan-1-one.
[3+2] Cycloaddition Reactions Involving the Carbonitrile
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. wikipedia.org These reactions, also known as 1,3-dipolar cycloadditions, are a powerful tool for constructing five-membered heterocyclic rings. wikipedia.org
A prominent example of this reactivity is the synthesis of tetrazoles from nitriles and an azide (B81097) source. researchgate.net The reaction of a nitrile with an azide anion (N₃⁻), a 1,3-dipole, leads to the formation of a tetrazole ring. This transformation is a key step in various synthetic methodologies, including Ugi-type multicomponent reactions that produce 1,5-disubstituted tetrazole-indole hybrids. rsc.orgrsc.orgnih.gov For 4,6-dichloro-1H-indole-2-carbonitrile, reaction with an azide source such as sodium azide or trimethylsilyl (B98337) azide would yield 5-(4,6-dichloro-1H-indol-2-yl)-1H-tetrazole. This derivative is of particular interest as the tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. rsc.orgnih.gov
Reactivity of the Indole (B1671886) Nitrogen (1H-indole)
The nitrogen atom of the indole ring possesses an acidic proton (pKa ≈ 17) and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion readily reacts with various electrophiles, allowing for functionalization at the N-1 position.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The N-alkylation of indoles is a common and straightforward derivatization method. youtube.comgoogle.com The process typically involves a two-step protocol: deprotonation of the indole nitrogen with a base, followed by the reaction of the resulting indole anion with an alkylating agent, such as an alkyl halide. google.com Common bases used for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), or weaker bases like potassium carbonate (K₂CO₃). nih.govorganic-chemistry.orgresearchgate.net The resulting nucleophilic anion then attacks the alkyl halide in an Sₙ2 reaction to form the N-alkylated product. youtube.com This general procedure is applicable to substituted indoles, including those bearing halogen and cyano groups. google.com For instance, reacting 4,6-dichloro-1H-indole-2-carbonitrile with sodium hydride and then methyl iodide would yield 4,6-dichloro-1-methyl-1H-indole-2-carbonitrile.
N-Acylation: N-acylation introduces an acyl group (R-C=O) onto the indole nitrogen. This reaction is important for synthesizing N-acylindoles, which are prevalent motifs in many pharmaceutical compounds. nih.gov While direct acylation can be challenging due to the lower nucleophilicity of the indole nitrogen compared to other amines, it is readily achieved using standard methods. bohrium.com Similar to N-alkylation, the indole is typically first treated with a base to generate the more reactive indolide anion. Subsequent reaction with an acylating agent, such as an acyl chloride or an acid anhydride, furnishes the N-acylated indole. clockss.org Alternative, milder methods have also been developed, such as using thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.govresearchgate.net Reaction of 4,6-dichloro-1H-indole-2-carbonitrile with a base followed by acetyl chloride would produce 1-acetyl-4,6-dichloro-1H-indole-2-carbonitrile.
Table 3: Representative N-Alkylation and N-Acylation Reactions
| Reaction | Base | Electrophile | Product |
|---|---|---|---|
| N-Methylation | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 4,6-dichloro-1-methyl-1H-indole-2-carbonitrile |
Strategic Protecting Group Chemistry for the Indole Nitrogen
The acidic proton on the indole nitrogen often necessitates the use of protecting groups to prevent unwanted side reactions during synthetic manipulations. The selection of an appropriate protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal. uchicago.edu
For indole derivatives, a variety of protecting groups are available, each with its own set of introduction and cleavage conditions. Common examples include carbamates like tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz), as well as sulfonyl derivatives. synarchive.comresearchgate.net The choice of a specific protecting group for 4,6-dichloro-1H-indole-2-carbonitrile would be guided by the intended downstream reactions. For instance, if subsequent steps involve strongly basic conditions, a base-labile protecting group would be unsuitable. Conversely, for reactions sensitive to acidic conditions, an acid-labile group like Boc would be avoided.
| Protecting Group | Introduction Reagents | Cleavage Conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base (e.g., DMAP) | Acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate, base | Hydrogenolysis (H₂, Pd/C) |
| p-Toluenesulfonyl (Ts) | p-Toluenesulfonyl chloride (TsCl), base | Strong reducing agents or strong acid |
| 2-Phenylsulfonylethyl | Not specified | Basic conditions |
Electrophilic Aromatic Substitution on the Dichloroindole Core
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, including indoles. wikipedia.org The indole ring is generally electron-rich and readily undergoes electrophilic attack, preferentially at the C3 position. bhu.ac.inic.ac.uk However, in the case of 4,6-dichloro-1H-indole-2-carbonitrile, the C2 and C3 positions are already substituted. The directing effects of the existing substituents—the two chlorine atoms and the cyano group—will therefore dictate the regioselectivity of further electrophilic substitutions. Chlorine atoms are deactivating but ortho, para-directing, while the cyano group is strongly deactivating and meta-directing.
Friedel-Crafts reactions, including alkylation and acylation, are powerful tools for forming carbon-carbon bonds on aromatic rings. researchgate.netacs.org For 4,6-dichloro-1H-indole-2-carbonitrile, the electron-withdrawing nature of the chlorine and cyano groups would render the indole nucleus less reactive towards Friedel-Crafts conditions. wikipedia.org Successful Friedel-Crafts reactions would likely necessitate a protected indole nitrogen and the use of strong Lewis acid catalysts. The position of acylation or alkylation would be a subject of investigation, likely occurring at the C5 or C7 position.
Nucleophilic Aromatic Substitution at the Dichloro Positions (C4, C6)
The chlorine atoms at the C4 and C6 positions of the indole ring are subject to nucleophilic aromatic substitution (SNAr), a reaction class that is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. nih.gov The cyano group at the C2 position would contribute to the activation of the chlorine atoms towards nucleophilic attack.
Organometallic reagents, such as Grignard reagents or organocuprates, can be employed to displace halogen atoms in SNAr reactions. This approach allows for the introduction of a wide range of alkyl, aryl, or vinyl groups at the C4 and C6 positions. The success of such reactions would depend on the choice of the organometallic reagent, the reaction conditions (temperature, solvent), and the potential for competing side reactions.
The chlorine atoms at C4 and C6 can also be displaced by nitrogen-based nucleophiles to introduce amino or amido functionalities. This can be achieved through reactions with ammonia, primary or secondary amines, or amide sources. These reactions are often catalyzed by transition metals like palladium or copper, which facilitate the carbon-nitrogen bond formation. The introduction of amino groups can be particularly valuable for modulating the pharmacological properties of the indole core.
| Reaction Type | Reagents | Potential Products |
| Amination | Amines (RNH₂, R₂NH), Palladium or Copper catalyst | 4- and/or 6-amino substituted indoles |
| Amidation | Amides (RCONH₂), base | 4- and/or 6-amido substituted indoles |
Functionalization at Other Indole Positions (C3, C7)
The functionalization of the indole nucleus at positions other than the chlorinated benzene (B151609) ring offers a pathway to a diverse array of derivatives. The C3 and C7 positions, in particular, are key sites for introducing molecular complexity.
The C3 position of the indole ring is inherently nucleophilic and susceptible to electrophilic substitution. For indole-2-carbonitrile derivatives, this position can be readily functionalized. For instance, iodination at the C3 position can be achieved under basic conditions, using reagents like potassium hydroxide and iodine in a solvent such as DMF. This C3-iodo derivative serves as a versatile precursor for subsequent cross-coupling reactions. While specific studies on 4,6-dichloro-1H-indole-2-carbonitrile are not extensively documented, the general reactivity pattern of indole-2-carbonitriles suggests that similar transformations are feasible. nih.gov
Metalation Reactions and Further Functionalization
Direct deprotonation of the indole ring, or metalation, provides a powerful method for introducing a wide range of functional groups. The acidity of the N-H proton of the indole core allows for its ready removal by a strong base. The resulting N-anion can then be reacted with various electrophiles. However, for C-H functionalization via metalation, the N-H proton must first be protected with a suitable group.
Once N-protected, direct lithiation of the indole core can be achieved using organolithium reagents. The position of lithiation is influenced by the nature of the N-protecting group and other substituents on the indole ring. For indole-2-carbonitrile systems, metalation can be directed to specific positions, which can then be quenched with an electrophile to introduce a new substituent. Following the desired functionalization, the N-protecting group can be removed to yield the derivatized indole.
Palladium-Catalyzed Cross-Coupling Reactions of 4,6-dichloro-1H-indole-2-carbonitrile
The presence of two chloro substituents on the benzene ring of 4,6-dichloro-1H-indole-2-carbonitrile makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C4 and C6 chlorine atoms could potentially allow for selective or sequential functionalization.
Suzuki-Miyaura Coupling at Dichloro Positions
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a powerful tool for the formation of C-C bonds. google.comgoogle.com For 4,6-dichloro-1H-indole-2-carbonitrile, this reaction offers a direct route to introduce aryl or vinyl substituents at the C4 and/or C6 positions. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. While specific examples for this exact substrate are limited, the general success of Suzuki-Miyaura couplings on dichloro-heteroaromatics suggests its applicability.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
| 4,6-dichloro-1H-indole-2-carbonitrile | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Aryl-6-chloro-1H-indole-2-carbonitrile | Data not available |
| 4,6-dichloro-1H-indole-2-carbonitrile | Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-Vinyl-6-chloro-1H-indole-2-carbonitrile | Data not available |
| 4-Aryl-6-chloro-1H-indole-2-carbonitrile | Arylboronic acid' | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 4-Aryl-6-aryl'-1H-indole-2-carbonitrile | Data not available |
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. google.com This reaction would allow for the introduction of alkynyl moieties at the C4 and C6 positions of 4,6-dichloro-1H-indole-2-carbonitrile. These alkynylated indoles are valuable intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems. The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.
| Reactant 1 | Reactant 2 (Alkyne) | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield |
| 4,6-dichloro-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 4-Chloro-6-(phenylethynyl)-1H-indole-2-carbonitrile | Data not available |
| 4,6-dichloro-1H-indole-2-carbonitrile | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 4-Chloro-6-((trimethylsilyl)ethynyl)-1H-indole-2-carbonitrile | Data not available |
Heck Reactions
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, with the reaction being catalyzed by a palladium complex. This methodology could be applied to 4,6-dichloro-1H-indole-2-carbonitrile to introduce alkenyl substituents at the C4 and C6 positions. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The stereochemical outcome of the Heck reaction is often highly controlled, leading predominantly to the E-isomer of the resulting alkene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This reaction is a powerful method for the synthesis of arylamines. For 4,6-dichloro-1H-indole-2-carbonitrile, this would enable the introduction of primary or secondary amine functionalities at the C4 and C6 positions. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of ligand is critical and often depends on the nature of both the aryl halide and the amine.
| Reactant 1 | Reactant 2 (Amine) | Catalyst | Ligand | Base | Solvent | Product | Yield |
| 4,6-dichloro-1H-indole-2-carbonitrile | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 4-Chloro-6-(morpholin-4-yl)-1H-indole-2-carbonitrile | Data not available |
| 4,6-dichloro-1H-indole-2-carbonitrile | Aniline (B41778) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 4-Anilino-6-chloro-1H-indole-2-carbonitrile | Data not available |
Photochemical and Electrochemical Reactivity Studies
The photochemical and electrochemical behavior of the indole nucleus is a field of extensive study, offering pathways to novel molecular architectures and functionalizations. While specific experimental data on the photochemical and electrochemical reactivity of 4,6-dichloro-1H-indole-2-carbonitrile is not extensively detailed in publicly available literature, the reactivity of the core indole scaffold and variously substituted indoles provides a strong basis for predicting its behavior. The electron-withdrawing nature of the two chlorine atoms at positions 4 and 6, and the carbonitrile group at position 2, is expected to significantly influence the electron density and, consequently, the reactivity of the indole ring in both photochemical and electrochemical reactions.
Photochemical Reactivity:
The indole ring system is known to participate in a variety of photochemical reactions, often initiated by photo-induced electron transfer (PET), energy transfer, or the formation of radical intermediates. rsc.org The presence of halogen substituents and a cyano group on the indole ring of 4,6-dichloro-1H-indole-2-carbonitrile suggests a rich potential for unique photochemical transformations.
Visible light-mediated chemistry has emerged as a powerful tool for the functionalization of indoles. rsc.org For instance, direct C2-H alkylation of indoles has been achieved using light through the formation of electron donor-acceptor (EDA) complexes. nih.gov In a similar vein, the indole core can undergo photo-induced reductive Heck cyclization reactions. nih.gov The chlorine atoms on the 4,6-dichloro-1H-indole-2-carbonitrile could potentially serve as leaving groups or participate in such cyclization pathways under specific photochemical conditions.
Furthermore, the synthesis of substituted indoles can be achieved intracellularly using visible-light photocatalysis, highlighting the potential for creating complex indole derivatives under mild conditions. acs.org The photoreaction of indole-containing compounds with halocompounds can also lead to the formation of new fluorophores and unique modifications, with reactions occurring at the 4- and 6-positions of the indole ring. nih.gov
Illustrative Photochemical Reactions of Substituted Indoles:
| Reaction Type | Substrate Example | Reagents/Conditions | Product Type | Reference |
| C2-H Alkylation | Indole | α-iodosulfone, DABCO, light | 2-Alkyl-indole | nih.gov |
| Reductive Heck Cyclization | N-(2-chlorobenzoyl)indole | DIPEA, light | Polycyclic indolinyl compound | nih.gov |
| Intracellular Annulation | ortho-azido styrylarene | Visible-light, photocatalyst | 2-Substituted indole | acs.org |
Electrochemical Reactivity:
The electrochemical oxidation of indoles has been a subject of significant research, often leading to the formation of dimeric or polymeric materials, or oxidized species such as oxindoles. The electrochemical potential required for these oxidations and the nature of the resulting products are highly dependent on the substitution pattern of the indole ring. rsc.orgrsc.org
Studies on 5-substituted indoles have shown that electrochemical oxidation can lead to the formation of redox-active films composed of cyclic trimers. rsc.orged.ac.uk The half-wave potential for the reduction of these trimers exhibits a linear relationship with the Hammett substituent constant, indicating that the electronic properties of the substituent directly influence the redox potential of the resulting oligomer. rsc.org Given the strong electron-withdrawing character of the chloro and cyano substituents in 4,6-dichloro-1H-indole-2-carbonitrile, it is anticipated that its oxidation potential would be higher compared to unsubstituted indole.
Furthermore, electrochemical methods have been employed for the synthesis of substituted indoles from precursors like o-nitrostyrenes via electrochemical reduction. acs.org Cascade electrochemical reactions involving 2-substituted indoles have also been developed, allowing for complex transformations such as aerobic oxygenation and annulation to form larger ring systems. acs.org However, it has been noted that substrates bearing strong electron-withdrawing groups like cyano or nitro at the C5 position can sometimes fail to produce the desired products in certain electrochemical reactions. acs.org
Illustrative Electrochemical Reactions of Substituted Indoles:
| Reaction Type | Substrate Example | Key Reagents/Conditions | Product Type | Reference |
| Oxidation | 3-Substituted Indole | Potassium bromide, electrochemical cell | 2-Oxindole | rsc.org |
| Electropolymerization | 5-Cyanoindole | Platinum electrode | Redox active film (cyclic trimer) | rsc.orged.ac.uk |
| Cascade Aerobic Oxygenation & Annulation | 2-Substituted Indole | Cp₂Fe, ⁿBu₄NI, CH₃CN/TFE, molecular oxygen, "electricity" | Benzo rsc.orged.ac.ukacs.orgtriazocin-6(5H)-one | acs.org |
Theoretical and Computational Studies of 4,6 Dichloro 1h Indole 2 Carbonitrile
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic structure and properties of molecules. A DFT study of 4,6-dichloro-1H-indole-2-carbonitrile would provide fundamental information about its behavior.
Electronic Structure Analysis: HOMO-LUMO Gaps and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For 4,6-dichloro-1H-indole-2-carbonitrile, the distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nature of the chlorine atoms and the nitrile group is expected to significantly influence the energies and localizations of these frontier orbitals compared to the parent indole (B1671886) structure.
Electrostatic Potential Maps and Reactivity Descriptors
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For 4,6-dichloro-1H-indole-2-carbonitrile, the ESP map would highlight regions of negative potential, likely around the nitrogen atom of the indole ring and the nitrile group, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions would indicate sites prone to nucleophilic attack. Reactivity descriptors derived from DFT, such as Fukui functions, could further pinpoint the specific atoms most likely to participate in chemical reactions.
Prediction of Vibrational Frequencies and Spectroscopic Properties
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. A theoretical IR spectrum for 4,6-dichloro-1H-indole-2-carbonitrile would be invaluable for its experimental identification and characterization. Furthermore, computational methods can predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which would aid in the structural elucidation of this compound and its derivatives.
Conformational Analysis and Tautomerism Studies of 4,6-dichloro-1H-indole-2-carbonitrile
Indole derivatives can exist in different conformations and tautomeric forms. A computational study would involve mapping the potential energy surface of 4,6-dichloro-1H-indole-2-carbonitrile to identify its most stable conformers. Given the planarity of the indole ring, conformational flexibility would primarily arise from any non-planar substituents, though in this case, the molecule is expected to be largely planar.
Tautomerism, the migration of a proton, is also a possibility. For instance, the proton on the indole nitrogen could potentially migrate to the nitrile nitrogen, forming an isoindole tautomer. Computational calculations of the relative energies of these tautomers would determine the predominant species under different conditions, which is crucial for understanding its chemical behavior.
Elucidation of Reaction Mechanisms for Synthetic Pathways
Computational chemistry offers a powerful lens through which to view the intricate steps of a chemical reaction. By modeling the synthetic pathways to 4,6-dichloro-1H-indole-2-carbonitrile, researchers can gain a deeper understanding of the underlying mechanisms.
Transition State Analysis of Key Synthetic Steps
A common route to indole-2-carbonitriles involves the dehydration of the corresponding 2-carboxamide. nih.gov A computational study of this reaction for 4,6-dichloro-1H-indole-2-carbonitrile would involve locating the transition state structure for the dehydration step. The energy barrier associated with this transition state would provide a quantitative measure of the reaction's feasibility. Isotopic labeling studies, in conjunction with computational analysis of reaction mechanisms like the Fischer indole synthesis, have been instrumental in understanding the formation of the indole ring itself. wikipedia.orgnih.gov Similar approaches could be applied to understand the specific influence of the dichloro-substitution pattern on the synthesis of the target molecule.
Energetic Profiles of Transformation Reactions
Theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the reaction mechanisms and energetic landscapes of chemical transformations. For 4,6-dichloro-1H-indole-2-carbonitrile, several reactions are of synthetic interest, including further electrophilic substitution, nucleophilic attack on the nitrile group, and transition metal-catalyzed cross-coupling reactions.
Computational analysis of reaction mechanisms, such as trifluoromethylation, has been explored for organic compounds, highlighting the utility of these methods in understanding complex reaction pathways, including the identification of transition states and intermediates. montclair.edu While specific energetic profiles for the transformation of 4,6-dichloro-1H-indole-2-carbonitrile are not extensively documented in publicly available literature, general principles from related indole chemistries can be applied. For instance, the synthesis of functionalized 1H-indole-2-carbonitriles often involves cross-coupling reactions like Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. mdpi.com
The energetic profile of a hypothetical transformation, such as the hydrolysis of the nitrile group to a carboxylic acid, can be computationally modeled. This would involve calculating the Gibbs free energy of the reactants, intermediates, transition states, and products.
Table 1: Hypothetical Energetic Profile for Nitrile Hydrolysis
| Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactant (4,6-dichloro-1H-indole-2-carbonitrile + H₂O) | 0 |
| 2 | Transition State 1 (Protonation of Nitrile) | +15 |
| 3 | Intermediate 1 (N-protonated nitrilium ion) | +5 |
| 4 | Transition State 2 (Nucleophilic attack by H₂O) | +25 |
| 5 | Intermediate 2 (Iminol) | -10 |
| 6 | Transition State 3 (Tautomerization) | +12 |
| 7 | Product (4,6-dichloro-1H-indole-2-carboxamide) | -20 |
Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study would yield. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions
In a simulated aqueous environment, the interactions between the polar nitrile group and the N-H group of the indole with water molecules would be of particular interest. These interactions can influence the solubility and bioavailability of the compound. MD simulations can also be employed to study the stability of potential complexes with biological macromolecules, which is a crucial aspect of drug design. nih.gov The simulations track the trajectory of each atom over time, allowing for the calculation of properties such as root-mean-square deviation (RMSD) to assess conformational stability.
Calculation of Quantitative Structure-Activity Relationship (QSAR) Descriptors (e.g., electronic, steric, lipophilicity)
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.govnih.gov Various descriptors are calculated to quantify the electronic, steric, and lipophilic properties of the molecules. While a specific QSAR study on a series of analogs of 4,6-dichloro-1H-indole-2-carbonitrile is not available, we can discuss the key descriptors that would be relevant.
Table 2: Key QSAR Descriptors for Indole Derivatives
| Descriptor Type | Descriptor Name | Description |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | |
| Dipole Moment | A measure of the overall polarity of the molecule. | |
| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. |
| Sterimol Parameters (L, B1, B5) | Describe the dimensions of a substituent in different directions. nih.gov | |
| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of hydrophobicity. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. nih.gov |
These descriptors can be calculated using various computational software packages. youtube.com For 4,6-dichloro-1H-indole-2-carbonitrile, the chlorine atoms would significantly impact the electronic and lipophilic properties, while the nitrile group would contribute to the polarity and electronic character. The development of a robust QSAR model would require a dataset of structurally related compounds with measured biological activity. nih.gov
Prediction of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
Computational methods, particularly DFT, have become increasingly reliable for predicting spectroscopic data, which can aid in the structural elucidation of novel compounds. nih.govnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for organic molecules can be achieved with good accuracy using DFT calculations. researchgate.netupi.edu For 4,6-dichloro-1H-indole-2-carbonitrile, the predicted chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atoms and the nitrile group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,6-dichloro-1H-indole-2-carbonitrile
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | ~12.5 | - |
| C2 | - | ~105 |
| C3-H | ~7.4 | ~110 |
| C4 | - | ~130 |
| C5-H | ~7.2 | ~122 |
| C6 | - | ~128 |
| C7-H | ~7.6 | ~115 |
| C8 (C=N) | - | ~118 |
| C3a | - | ~125 |
| C7a | - | ~135 |
Note: These are estimated values based on general principles of NMR spectroscopy and data from related indole derivatives. mdpi.comyoutube.com Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. nih.govacs.org The UV-Vis spectrum of 4,6-dichloro-1H-indole-2-carbonitrile is expected to show characteristic absorption bands for the indole chromophore, which will be shifted due to the presence of the chloro and cyano substituents. These substituents are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. core.ac.uknih.gov
Crystal Structure Prediction and Polymorphism Investigations
Predicting the crystal structure of a molecule from its chemical diagram is a challenging but highly valuable endeavor in materials science and pharmaceutical development. Computational methods for crystal structure prediction (CSP) involve generating a multitude of possible crystal packings and ranking them based on their lattice energies.
For 4,6-dichloro-1H-indole-2-carbonitrile, CSP studies would explore how the molecules pack in the solid state, driven by intermolecular interactions such as hydrogen bonding (N-H···N≡C) and halogen bonding (C-Cl···N or C-Cl···π). The planarity of the indole ring and the presence of multiple polar groups suggest the possibility of complex and stable packing arrangements.
Molecular Mechanisms of Biological Interactions of 4,6 Dichloro 1h Indole 2 Carbonitrile and Its Analogs
Indole (B1671886) Scaffolds as Ligands for Diverse Biological Targets: A Mechanistic Overview
The indole ring system is a versatile scaffold found in numerous natural products and synthetic molecules with significant therapeutic applications. nih.govijpsr.com Its ability to act as a ligand for a diverse range of biological targets stems from its unique structural and electronic features. The indole nucleus can participate in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor), π-π stacking, hydrophobic interactions, and cation-π interactions. This chemical versatility allows for the design of indole-based compounds that can bind with high affinity and selectivity to the active sites or allosteric sites of enzymes, the binding pockets of receptors, and even interact with nucleic acids. researchgate.net
The indole scaffold's capacity to mimic the side chain of the amino acid tryptophan enables it to interact with proteins that recognize this residue. Furthermore, the indole ring is amenable to chemical modification at multiple positions, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with specific biological targets. nih.gov These modifications can significantly influence the binding affinity, selectivity, and ultimately the biological activity of the resulting derivatives. Researchers have successfully developed indole derivatives targeting a wide array of proteins, including enzymes like kinases and histone deacetylases, as well as various receptors. mdpi.commdpi.com
Investigating Protein-Ligand Interactions with 4,6-dichloro-1H-indole-2-carbonitrile
While direct and extensive research on the protein-ligand interactions of 4,6-dichloro-1H-indole-2-carbonitrile is not widely available in the public domain, studies on its close analogs provide significant insights into its potential molecular mechanisms of action. The following subsections explore these interactions based on available scientific literature for analogous compounds.
Research into a structurally related analog, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), has revealed a specific mechanism of enzyme inhibition. This compound has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.gov
X-ray crystallography studies have demonstrated that this indole derivative binds to the AMP regulatory site of the enzyme. nih.gov This binding at an allosteric site, a location distinct from the enzyme's active site, induces a conformational change in the enzyme that leads to its inhibition. This represents a significant finding, as it provides a novel approach to inhibiting FBPase and serves as a valuable lead for the design of new therapeutic agents. nih.gov The dichlorinated indole core of this molecule plays a crucial role in its binding affinity and inhibitory activity.
While specific studies on the interaction of 4,6-dichloro-1H-indole-2-carbonitrile with kinases, esterases, or other oxidoreductases are not prominently reported, the broader class of indole derivatives is well-known to interact with these enzyme families. mdpi.comnih.govtandfonline.com For instance, various indole derivatives have been developed as potent kinase inhibitors by targeting the ATP-binding site of these enzymes.
Table 1: Enzyme Inhibition Data for an Analog of 4,6-dichloro-1H-indole-2-carbonitrile
| Compound Name | Target Enzyme | Inhibition Mechanism | Binding Site |
| 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | Fructose-1,6-bisphosphatase | Allosteric | AMP regulatory site |
Although direct studies on the interaction of 4,6-dichloro-1H-indole-2-carbonitrile with G-protein coupled receptors (GPCRs) or nuclear receptors are not detailed in the available literature, the indole scaffold is a common motif in ligands for these receptor families. For example, indole derivatives have been investigated as ligands for various receptors, including adenosine (B11128) receptors and the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net
An analog of the target compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, was initially identified as an antagonist of the glycine (B1666218) site of the NMDA receptor, highlighting the potential of this scaffold to interact with neurotransmitter receptors. nih.gov The specific interactions would be dictated by the substitution pattern on the indole ring, which would govern the compound's ability to fit into the receptor's binding pocket and establish key interactions with amino acid residues.
There is no specific information in the reviewed scientific literature to suggest that 4,6-dichloro-1H-indole-2-carbonitrile or its close analogs function via DNA/RNA intercalation or groove binding. While some heterocyclic compounds are known to interact with nucleic acids, this mechanism has not been reported for this particular chemical entity.
The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. nih.govajwilsonresearch.com Small molecules that can either inhibit or stabilize these interactions hold significant therapeutic promise. researchgate.netnih.gov The indole scaffold, with its planar structure and potential for diverse functionalization, is a candidate for the design of PPI modulators. mdpi.com However, there are no specific studies in the available literature that demonstrate the ability of 4,6-dichloro-1H-indole-2-carbonitrile to modulate protein-protein interaction interfaces.
Cellular Target Engagement Studies
Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery. discoverx.com Cellular target engagement assays, such as the cellular thermal shift assay (CETSA), provide evidence that a compound is cell-penetrant and binds to its target protein in living cells. nih.govnih.gov These assays typically measure the change in the thermal stability of a target protein upon ligand binding.
While general methodologies for assessing cellular target engagement are well-established, specific cellular target engagement studies for 4,6-dichloro-1H-indole-2-carbonitrile have not been reported in the reviewed literature. Such studies would be essential to validate the intracellular activity of this compound and to confirm that the mechanisms of action observed in biochemical assays translate to a cellular context.
Intracellular Localization and Distribution Mechanisms
The intracellular fate of indole-based molecules is influenced by their physicochemical properties. The introduction of chlorine substituents generally increases the lipophilicity of a molecule. researchgate.neteurochlor.org This enhanced lipophilicity can facilitate greater partitioning into the lipid-rich environments of cell membranes and the lipophilic domains of proteins. researchgate.neteurochlor.org This property suggests that 4,6-dichloro-1H-indole-2-carbonitrile would likely associate with cellular membranes and intracellular proteins, although specific organelle accumulation has not been documented. The ability of a related compound, 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, to inhibit the cytosolic enzyme fructose-1,6-bisphosphatase implies that it can penetrate the cell membrane and distribute within the cytoplasm. nih.gov
Modulation of Specific Cellular Signaling Pathways
Indole compounds are known to modulate various cellular signaling pathways. For instance, some indole derivatives can induce the expression of multidrug exporter genes in Escherichia coli, such as acrD and mdtA, through the activation of two-component signal transduction systems like BaeSR and CpxAR. nih.gov This indicates an interaction with bacterial signaling cascades that regulate drug resistance. In the context of eukaryotic cells, an analog, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, acts as an allosteric inhibitor of fructose-1,6-bisphosphatase by binding to the AMP regulatory site. nih.gov This demonstrates a direct modulation of a key enzyme in gluconeogenesis. Furthermore, some indole derivatives have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax, suggesting an influence on apoptosis signaling pathways. researchgate.net
Interaction with Membrane Components and Ion Channel Modulation
The lipophilic nature imparted by chlorine atoms suggests a potential for 4,6-dichloro-1H-indole-2-carbonitrile to interact with cellular membranes. researchgate.netresearchgate.net This interaction could alter membrane fluidity or the function of membrane-embedded proteins. Some indole derivatives are known to disrupt the integrity of the bacterial membrane, leading to depolarization. nih.gov While direct evidence for ion channel modulation by 4,6-dichloro-1H-indole-2-carbonitrile is lacking, a related analog, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is known to be an antagonist of the glycine site of the NMDA receptor, which is a ligand-gated ion channel. nih.gov
Investigation of Anti-Microbial Mechanism of Action
The antimicrobial activity of indole derivatives is thought to involve multiple mechanisms. nih.gov One proposed mechanism is the disruption of bacterial membrane integrity. nih.gov Another potential mode of action is the inhibition of essential enzymes. For example, certain indole derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR) in Klebsiella pneumoniae. nih.gov Molecular docking studies suggest that the indole structure plays a crucial role in binding to the active site of this enzyme. nih.gov Furthermore, indole compounds can induce the expression of multidrug exporter genes in bacteria, which, while a resistance mechanism, highlights an interaction with bacterial cellular machinery. nih.gov
Role of the Carbonitrile Group in Molecular Recognition and Binding
The carbonitrile group (–C≡N) is a versatile functional group that can participate in various non-covalent interactions, influencing molecular recognition and binding. It can act as a hydrogen bond acceptor and its linear geometry can provide specific steric constraints within a binding pocket. In the context of indole derivatives, the 2-cyanoindole unit is considered an important structural motif in medicinal chemistry. nih.gov The carbonitrile group can also act as a bioisostere for other functional groups like halogens or hydroxyl groups, potentially modulating the electronic and steric properties of the molecule to enhance binding to a biological target. rsc.org
Influence of Chlorine Substituents on Binding Affinity and Selectivity
The presence and position of chlorine substituents on the indole ring significantly impact the biological activity, binding affinity, and selectivity of these compounds.
Increased Lipophilicity : Chlorine atoms increase the lipophilicity of a molecule, which can lead to enhanced partitioning into biological membranes and better interaction with hydrophobic pockets of proteins. researchgate.neteurochlor.orgresearchgate.net
Electronic Effects : The electron-withdrawing nature of chlorine can polarize the molecule, potentially increasing non-bonding interactions with receptor sites. researchgate.netresearchgate.net This can lead to stronger binding with target proteins.
Steric Effects : The size of the chlorine atom can influence the conformation of the molecule and its fit within a binding site. The position of the chlorine substituent is often critical for activity. researchgate.netresearchgate.net For instance, the antistaphylococcal activity of certain chlorinated indole derivatives is highly dependent on the specific positions of the chlorine atoms. researchgate.net
Metabolic Stability : Chlorine substitution can block sites of metabolic hydroxylation, thereby increasing the metabolic stability and bioavailability of the compound. researchgate.net
Research has shown that the addition of one or two chlorine atoms to an indole nucleus can significantly increase its antibacterial potency compared to the parent compound. rsc.org
Chemoinformatic and Cheminformatic Approaches to Biological Target Prediction
Chemoinformatic and cheminformatic tools are valuable for predicting the potential biological targets of small molecules like 4,6-dichloro-1H-indole-2-carbonitrile. These in silico methods utilize the structural information of a compound to screen for potential interactions with a vast library of known protein structures.
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. For example, molecular docking has been used to suggest that indole derivatives can bind to the active site of enzymes like dihydrofolate reductase. nih.gov
Structure-Activity Relationship (SAR) Studies : By analyzing the biological activity of a series of related compounds, SAR studies can identify key structural features responsible for their effects. This information can then be used to predict the activity of new analogs. rsc.org
Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to search for other compounds that fit the pharmacophore and may have similar biological targets. rsc.org
High-Throughput Transcriptomics (HTTr) : This experimental approach, often analyzed with chemoinformatic tools, can reveal changes in gene expression in response to a compound, providing clues about the cellular pathways and potential targets affected. epa.gov
These computational approaches can guide experimental studies and help to elucidate the mechanism of action of novel compounds.
Structural Biology of 4,6-dichloro-1H-indole-2-carbonitrile-Target Complexes
While direct X-ray crystallography or cryo-electron microscopy (cryo-EM) studies of 4,6-dichloro-1H-indole-2-carbonitrile complexed with a biological target are not publicly available, the structural basis for the interaction of closely related analogs has been elucidated. These studies provide significant insights into the molecular mechanisms by which this class of compounds may interact with their biological targets.
A key example is the X-ray crystal structure of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid , an analog of the title compound, in a complex with its target enzyme, fructose-1,6-bisphosphatase (FBPase). nih.gov This structural study has been instrumental in understanding the allosteric inhibition of this enzyme.
The compound, also known as MDL-29951, was found to bind to the AMP regulatory site of FBPase. nih.gov This allosteric binding mode indicates that the inhibitor does not compete with the substrate at the active site but rather modulates the enzyme's activity by inducing a conformational change from a distant regulatory site. This finding represents a significant approach to the inhibition of fructose-1,6-bisphosphatase and provides a structural blueprint for the design of further drug candidates. nih.gov
The detailed interactions between 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid and the residues of the FBPase allosteric site, as would be revealed by the crystal structure, are crucial for understanding its inhibitory potency and specificity. These interactions typically involve a network of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The dichloro-substituted indole core likely plays a key role in positioning the functional groups for optimal interaction with the protein.
For illustrative purposes, a hypothetical table of interactions based on the known structure of the FBPase allosteric site and the chemical nature of the analog is presented below.
Molecular Interactions of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid with Fructose-1,6-bisphosphatase (Hypothetical)
| Compound Moiety | Interaction Type | Interacting Residue(s) in FBPase | Distance (Å) |
|---|---|---|---|
| Indole N-H | Hydrogen Bond (Donor) | Backbone Carbonyl of Allosteric Site Residue | ~2.9 |
| 2-Carboxyl Group | Salt Bridge / Hydrogen Bond | Positively Charged/Polar Residues (e.g., Lys, Arg, Tyr) | ~2.7 - 3.5 |
| 3-Carboxyethyl Group | Hydrogen Bond / van der Waals | Polar/Non-polar Residues in the binding pocket | ~3.0 - 4.0 |
| 4,6-Dichloroindole Ring | Hydrophobic / Halogen Bonding | Hydrophobic Pocket Residues (e.g., Val, Leu, Ile, Phe) | ~3.5 - 4.5 |
In addition to the complex with a biological target, the crystal structure of a related compound, 4,6-dichloro-1H-indole-2,3-dione , has been determined. While this is not a complex with a protein, it provides valuable information about the geometry and electronic properties of the 4,6-dichloroindole scaffold itself. The crystal structure reveals a nearly planar molecule, with the non-hydrogen atoms showing a mean deviation from planarity of 0.027 Å. In the crystalline state, the molecules are linked through N—H⋯O hydrogen bonds, forming infinite chains.
Crystallographic Data for 4,6-dichloro-1H-indole-2,3-dione
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₃Cl₂NO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.6253 (19) |
| b (Å) | 7.1250 (16) |
| c (Å) | 26.289 (6) |
| V (ų) | 1615.6 (6) |
| Z | 8 |
The structural data from these related compounds provide a solid foundation for homology modeling and in silico docking studies of 4,6-dichloro-1H-indole-2-carbonitrile with potential biological targets. Understanding the precise three-dimensional arrangement of these molecules within a target's binding site is paramount for the rational design of more potent and selective analogs for therapeutic applications.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4,6 Dichloro 1h Indole 2 Carbonitrile Derivatives Mechanistic Focus
Systematic Modification of the Indole (B1671886) Core for Mechanistic Insights
The indole core of 4,6-dichloro-1H-indole-2-carbonitrile serves as the foundational structure for derivatization. Understanding how modifications to this core influence biological activity is paramount for rational drug design. This section explores the mechanistic insights gained from the systematic alteration of the indole nucleus, including the positional isomerism of the halogen substituents, the identity of the halogens themselves, and the introduction of various alkyl and aryl groups.
Positional Isomerism of Halogens (e.g., 5,7-dichloro, 4,5-dichloro analogs)
The placement of the two chlorine atoms on the indole ring has a profound impact on the molecule's electronic distribution, lipophilicity, and steric profile, all of which are critical determinants of biological activity. While direct comparative studies on the carbonitrile derivatives are limited, research on closely related indole-2-carboxamides provides valuable insights.
For instance, studies on indole-2-carboxamides as potential anticancer agents have explored the impact of dichlorination at different positions. In one study, the 5,7-dichloro derivative, specifically 5,7-dichloro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, was synthesized and evaluated for its antiproliferative activity. beilstein-journals.org This compound demonstrated significant potency against various cancer cell lines, highlighting the viability of the 5,7-dichloro substitution pattern for inducing biological effects. beilstein-journals.org
When comparing the antiproliferative activity of the 5,7-dichloro derivative with a 5-chloro analog, the dichlorinated compound showed a nuanced activity profile. The 5,7-dichloro derivative exhibited lower potency in some cancer cell lines compared to its 5-chloro counterpart, suggesting that simply increasing the number of chlorine atoms does not universally lead to enhanced activity. beilstein-journals.org This finding underscores the importance of the specific placement of the halogens and their interaction with the biological target.
The table below summarizes the antiproliferative activity of a 5,7-dichloro-indole-2-carboxamide derivative against a panel of human cancer cell lines.
| Compound Name | Cancer Cell Line | GI50 (µM) |
| 5,7-dichloro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | MCF-7 (Breast) | 1.50 |
It is important to note that this data is for a carboxamide derivative with a methyl group at the 3-position, and thus direct extrapolation to the 4,6-dichloro-1H-indole-2-carbonitrile scaffold should be made with caution. However, it provides a valuable starting point for understanding the influence of halogen positional isomerism on the biological activity of this class of compounds. The synthesis of 4,5-dichloro-1H-indole-2-carboxylic acid has also been reported, suggesting that this positional isomer is accessible for future SAR studies.
Varying Halogen Identity (e.g., Fluorine, Bromine Analogs)
The identity of the halogen atoms at positions 4 and 6 is another critical factor influencing the physicochemical properties and biological activity of the indole scaffold. The substitution of chlorine with other halogens like fluorine or bromine can significantly alter the electronic nature, size, and lipophilicity of the molecule, thereby affecting its interaction with biological targets.
Research on indole-2-carboxamides as antituberculosis agents has shown that substitutions with chloro or fluoro groups at the 4- and 6-positions of the indole ring can significantly improve metabolic stability. nih.gov This suggests that both 4,6-dichloro and 4,6-difluoro analogs are promising candidates for further development. The synthesis of 4,6-difluoro-1H-indole-2,3-dione has been documented, and this compound serves as a precursor for accessing other 4,6-difluoroindole (B180311) derivatives.
The table below presents a hypothetical comparison of the physicochemical properties of different 4,6-dihalo-1H-indoles, which can guide the design of future SAR studies.
| Compound | Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Lipophilicity (cLogP, estimated) |
| 4,6-Difluoro-1H-indole | F | 3.98 | 1.47 | Lower |
| 4,6-Dichloro-1H-indole | Cl | 3.16 | 1.75 | Intermediate |
| 4,6-Dibromo-1H-indole | Br | 2.96 | 1.85 | Higher |
These differences in physicochemical properties are expected to translate into distinct biological activities and pharmacokinetic profiles.
Alkyl and Aryl Substitutions on the Indole Ring and their Impact on Target Binding
The introduction of alkyl and aryl substituents onto the indole ring can modulate the compound's properties in several ways. These groups can influence the molecule's lipophilicity, steric bulk, and electronic character, all of which can affect its binding affinity and selectivity for a given biological target.
While specific SAR studies on alkyl and aryl substituted derivatives of 4,6-dichloro-1H-indole-2-carbonitrile are limited, general trends can be inferred from related indole compounds. For instance, in a series of indole-2-carboxamide-based antituberculosis agents, the attachment of alkyl groups to a cyclohexyl ring appended to the carboxamide nitrogen significantly improved activity against Mycobacterium tuberculosis. nih.gov This highlights the potential for lipophilic substituents to enhance the potency of indole derivatives.
Furthermore, the synthesis of various substituted indole-2-carbonitriles has been achieved through cross-coupling reactions, demonstrating the feasibility of introducing a wide range of alkyl and aryl groups at different positions of the indole ring. nih.gov These synthetic methodologies open up avenues for systematically exploring the impact of such substitutions on the biological activity of the 4,6-dichloro-1H-indole-2-carbonitrile scaffold.
Exploration of Carbonitrile Bioisosteres and their Impact on Molecular Interactions
The 2-carbonitrile group is a key functional moiety in 4,6-dichloro-1H-indole-2-carbonitrile, contributing to its chemical reactivity and potential for interaction with biological targets. The exploration of bioisosteric replacements for the carbonitrile group can lead to derivatives with improved properties, such as enhanced metabolic stability, altered target-binding interactions, and modified pharmacokinetic profiles.
Carboxamide, Carboxylic Acid, Tetrazole, and Other Nitrogen Heterocycle Replacements
The carbonitrile group can be hydrolyzed to a carboxylic acid, which in turn can be converted to a carboxamide. Both carboxylic acids and carboxamides are common functional groups in drug molecules and can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions.
The synthesis of 4,6-dichloro-1H-indole-2-carboxylic acid has been reported, and this compound has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase. nih.gov This finding demonstrates that the carboxylic acid analog of the parent carbonitrile can engage with a biological target and elicit a functional response.
Furthermore, indole-2-carboxamides have been extensively studied for various biological activities, including antituberculosis and anticancer effects. beilstein-journals.orgnih.gov The carboxamide group can act as both a hydrogen bond donor and acceptor, allowing for specific interactions within a protein binding pocket.
Tetrazoles are well-established bioisosteres for carboxylic acids. cambridgemedchemconsulting.comdrughunter.com They possess a similar pKa to carboxylic acids and can act as non-classical bioisosteres, offering potential advantages in terms of metabolic stability and intellectual property. cambridgemedchemconsulting.comdrughunter.com The replacement of the 2-carbonitrile group in 4,6-dichloro-1H-indole with a tetrazole ring represents a promising strategy for generating novel analogs with potentially improved drug-like properties. While no specific examples of 4,6-dichloro-1H-indol-2-yl-tetrazole have been found in the reviewed literature, the general principles of bioisosterism strongly support the investigation of this structural modification. cambridgemedchemconsulting.comdrughunter.com
The table below summarizes the properties of common carbonitrile bioisosteres.
| Bioisostere | Key Features | Potential Interactions |
| Carboxamide | Hydrogen bond donor and acceptor | Hydrogen bonding |
| Carboxylic Acid | Acidic, can be ionized | Ionic interactions, hydrogen bonding |
| Tetrazole | Acidic, metabolically stable | Ionic interactions, hydrogen bonding |
Alkylnitrile and Arylnitrile Analogs
Modifying the carbonitrile group itself, for instance by extending it to an alkylnitrile or an arylnitrile, can also influence the molecule's properties. While specific studies on such analogs of 4,6-dichloro-1H-indole-2-carbonitrile are not available, the synthesis of various substituted indole-2-carbonitriles suggests that such modifications are synthetically feasible. nih.gov The introduction of an alkyl or aryl group adjacent to the nitrile could alter the steric and electronic environment of this functional group, potentially leading to different modes of interaction with biological targets.
N-Substitution Effects on Biological Target Binding and Intracellular Disposition
The substitution at the N-1 position of the indole ring is a critical determinant of both the biological activity and the physicochemical properties of 4,6-dichloro-1H-indole-2-carbonitrile derivatives. Alterations at this position can profoundly impact how a molecule orients itself within a protein's binding pocket and its ability to traverse cellular membranes.
Research into various indole-based compounds has shown that the introduction of different substituents on the indole nitrogen can modulate binding affinity and selectivity for specific biological targets. For instance, in the context of other indole derivatives, N-alkylation can enhance lipophilicity, which may lead to improved cell permeability and, in some cases, stronger binding to hydrophobic pockets within a target protein. Conversely, the introduction of polar groups at the N-1 position can increase aqueous solubility and potentially form key hydrogen bond interactions with the target, thereby enhancing potency.
The intracellular disposition of these compounds is also heavily influenced by N-substitution. Increased lipophilicity through N-alkylation can lead to greater accumulation within the lipid bilayers of cell membranes, which might be advantageous for targeting membrane-bound proteins. However, excessive lipophilicity can also lead to non-specific binding and sequestration in adipose tissue, reducing the effective concentration of the drug at its intended target. The choice of N-substituent is therefore a delicate balance between optimizing target engagement and achieving a favorable pharmacokinetic profile.
Stereochemical Considerations in Chiral Derivatives (if applicable for specific derivatives)
While the parent compound, 4,6-dichloro-1H-indole-2-carbonitrile, is achiral, the introduction of chiral centers in its derivatives can lead to significant differences in biological activity between stereoisomers. This is particularly relevant when a substituent introduced at the N-1 position or elsewhere on the molecule contains a stereocenter.
The differential activity of enantiomers is a well-established principle in medicinal chemistry, arising from the three-dimensional nature of biological targets such as enzymes and receptors. One enantiomer may exhibit a much higher affinity for the binding site due to a more favorable stereochemical fit, allowing for optimal interactions with key amino acid residues. The other enantiomer, in contrast, may bind with lower affinity or not at all. In some instances, the "inactive" enantiomer can even exhibit off-target effects or contribute to toxicity.
Therefore, for any chiral derivative of 4,6-dichloro-1H-indole-2-carbonitrile, the separation and individual biological evaluation of each stereoisomer are crucial steps in the drug discovery process. Understanding the stereochemical requirements for optimal target engagement can provide valuable insights into the topology of the binding site and guide the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov These models can provide mechanistic insights and predict the activity of novel, unsynthesized analogs.
Development of Statistical Models Linking Structure to Target Binding Affinity
The development of a robust QSAR model begins with the generation of a dataset of 4,6-dichloro-1H-indole-2-carbonitrile analogs with their corresponding measured biological activities (e.g., IC₅₀ or Kᵢ values). nih.gov Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can then be employed to build a mathematical model that describes the relationship between the structural descriptors and the observed activity. nih.govresearchgate.net A successful QSAR model not only has good statistical significance but also possesses predictive power, which is typically assessed through internal and external validation techniques. nih.gov
Descriptors Utilized in QSAR for 4,6-dichloro-1H-indole-2-carbonitrile Analogs (e.g., electronic, steric, topological)
The selection of appropriate molecular descriptors is a critical step in QSAR model development. These descriptors quantify various aspects of a molecule's structure and properties. For analogs of 4,6-dichloro-1H-indole-2-carbonitrile, a range of descriptors would be considered:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic and orbital-based interactions with the target.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft or Verloop. These descriptors are important for assessing the fit of the molecule within the binding pocket.
Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape indices. They provide a simplified way to encode information about the size, shape, and degree of branching in a molecule.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor that quantifies the lipophilicity of a molecule. This is vital for understanding hydrophobic interactions with the target and for predicting membrane permeability.
By analyzing the contribution of these different descriptors to the QSAR model, researchers can gain insights into the key molecular features that drive biological activity for this class of compounds.
Structure-Permeability Relationships (e.g., in vitro permeability mechanisms in PAMPA, Caco-2 models)
The ability of a drug candidate to cross biological membranes is a critical aspect of its pharmacokinetic profile. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are commonly used to assess this property.
Structure-permeability relationships for derivatives of 4,6-dichloro-1H-indole-2-carbonitrile would likely be governed by factors such as lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors. Generally, an optimal range of lipophilicity (logP) is required for good passive diffusion across cell membranes. Molecules that are too hydrophilic may not readily partition into the lipid bilayer, while those that are excessively lipophilic can become trapped within the membrane.
The PAMPA model provides a measure of passive diffusion, while the Caco-2 cell model, which utilizes a monolayer of human colon adenocarcinoma cells, can also assess active transport and efflux mechanisms. By systematically varying the substituents on the 4,6-dichloro-1H-indole-2-carbonitrile scaffold and measuring their permeability in these assays, it is possible to build a predictive model for how structural modifications will impact a compound's ability to be absorbed and distributed in the body.
Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization
In modern drug discovery, optimizing for potency alone is often insufficient. Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are important metrics that provide a more holistic view of the quality of a compound. nih.govresearchgate.netcore.ac.ukwikipedia.orgsciforschenonline.org
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy atoms). nih.govcore.ac.uk A higher LE indicates that a molecule is making more efficient use of its atoms to achieve its binding affinity.
Lipophilic Efficiency (LLE or LiPE): This metric assesses the relationship between a compound's potency and its lipophilicity (logP). wikipedia.orgsciforschenonline.org A high LLE is desirable, as it suggests that the compound's potency is not solely dependent on increasing its lipophilicity, which can often lead to undesirable properties such as poor solubility and increased toxicity. sciforschenonline.org
During the optimization of 4,6-dichloro-1H-indole-2-carbonitrile derivatives, these metrics would be used to guide the selection of analogs for further development. The goal is to identify compounds that not only have high potency but also exhibit favorable efficiency metrics, suggesting a more "drug-like" profile.
Below is a hypothetical data table illustrating how these metrics might be used to evaluate a series of analogs.
| Compound | R-Group (N-1) | IC₅₀ (nM) | pIC₅₀ | logP | Heavy Atom Count | LE | LLE |
| 1 | -H | 500 | 6.3 | 3.5 | 14 | 0.45 | 2.8 |
| 2 | -CH₃ | 250 | 6.6 | 3.9 | 15 | 0.44 | 2.7 |
| 3 | -CH₂CH₂OH | 100 | 7.0 | 3.2 | 17 | 0.41 | 3.8 |
| 4 | -C(O)CH₃ | 75 | 7.1 | 3.4 | 17 | 0.42 | 3.7 |
Advanced Spectroscopic and Crystallographic Investigations of 4,6 Dichloro 1h Indole 2 Carbonitrile
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis on 4,6-dichloro-1H-indole-2-carbonitrile, a high-quality single crystal of the compound would be required.
The primary outcome of a single-crystal X-ray diffraction experiment is the precise determination of bond lengths, bond angles, and torsion angles within the 4,6-dichloro-1H-indole-2-carbonitrile molecule. This would reveal the planarity of the indole (B1671886) ring system and the orientation of the dichloro and carbonitrile substituents. Furthermore, the analysis would elucidate how these molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. For instance, in a related compound, 4,6-dichloro-1H-indole-2,3-dione, the molecules were found to have a nearly planar conformation. researchgate.net
A detailed examination of the crystal structure would allow for the identification and characterization of various non-covalent interactions that stabilize the crystal lattice. For 4,6-dichloro-1H-indole-2-carbonitrile, these could include:
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom of the carbonitrile group could potentially act as an acceptor. In the crystal structure of 4,6-dichloro-1H-indole-2,3-dione, molecules dimerize through N—H⋯O hydrogen bonds. researchgate.net
Halogen Bonding: The chlorine atoms on the indole ring could participate in halogen bonds, acting as electrophilic regions (σ-holes) that can interact with nucleophilic atoms.
Pi-Pi Stacking: The aromatic indole ring could engage in π-π stacking interactions with adjacent molecules. Studies on a derivative, 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile, revealed short Cl⋯π(aromatic) interactions contributing to the crystal packing. nih.gov
Understanding these interactions is crucial for predicting the material's physical properties.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can exhibit distinct physical properties. A systematic search for polymorphs of 4,6-dichloro-1H-indole-2-carbonitrile would involve crystallization under various conditions (e.g., different solvents, temperatures, and pressures). Each new crystalline form would be analyzed by X-ray diffraction to determine its unique structure.
Co-crystallization involves crystallizing the target molecule with a second compound (a co-former) to create a new crystalline solid with potentially improved properties. No specific polymorphism or co-crystallization studies for 4,6-dichloro-1H-indole-2-carbonitrile have been reported in the reviewed literature.
Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy
Solid-state NMR (SS-NMR) is a powerful technique for characterizing the structure and dynamics of solid materials, especially for systems that are not amenable to single-crystal X-ray diffraction, such as amorphous or microcrystalline solids. clockss.orgmit.edu
For an amorphous or disordered sample of 4,6-dichloro-1H-indole-2-carbonitrile, SS-NMR could provide valuable structural insights. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would yield high-resolution spectra of carbon-13 and nitrogen-15 (B135050) nuclei, providing information about the local chemical environment of each atom in the molecule. clockss.org This can help to confirm the molecular structure and identify the presence of any impurities or different molecular conformations within the amorphous solid.
Advanced Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques provide unparalleled insight into the three-dimensional structure, dynamics, and interactions of molecules in solution.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of atoms within a molecule. nih.gov These techniques detect through-space correlations, with the strength of the signal being inversely proportional to the sixth power of the distance between two protons (up to ~5 Å). nih.gov While NOESY is ideal for small and large molecules, its effect can be near zero for intermediate-sized molecules; in such cases, ROESY is the preferred experiment. researchgate.net
Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which is related to their size and shape. nih.govrsc.org This "NMR chromatography" is particularly useful for studying self-aggregation, as monomers and aggregates will exhibit different diffusion rates. nih.govresearchgate.net
Although no specific DOSY studies on 4,6-dichloro-1H-indole-2-carbonitrile have been reported, the technique is well-suited to investigate its behavior in solution. By measuring the diffusion coefficient at various concentrations, one could determine if the compound exists as a monomer or forms dimers or higher-order aggregates. rsc.org Hydrogen bonding from the indole N-H group and π-π stacking of the aromatic system are potential drivers for aggregation. A significant decrease in the diffusion coefficient with increasing concentration would be strong evidence for such aggregation.
As an illustrative example, DOSY has been used to study the aggregation of platinum complexes and vanillin (B372448) in solution, successfully determining aggregation numbers and association constants. researchgate.netrsc.org A similar approach for 4,6-dichloro-1H-indole-2-carbonitrile would provide crucial data on its supramolecular chemistry in solution.
Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or tautomerism. youtube.com Temperature-dependent NMR spectra can reveal the presence of hindered rotation around bonds, where distinct signals for different conformers at low temperatures coalesce into averaged signals at higher temperatures. youtube.com
While there are no specific DNMR studies on 4,6-dichloro-1H-indole-2-carbonitrile, research on related N-substituted indole derivatives has demonstrated hindered rotation around the N-C bond of substituents. scielo.org.mx For 4,6-dichloro-1H-indole-2-carbonitrile, the primary dynamic process of interest would be the potential for tautomerism between the 1H-indole and a less stable 3H-indole form, or proton exchange of the N-H proton. Variable temperature studies could provide insight into the rate of N-H proton exchange with protic solvents or residual water, which would be observed as a broadening and eventual sharpening of the N-H signal.
High-Resolution Mass Spectrometry (HRMS) for Characterization and in vitro Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and aiding in structure elucidation. While low-resolution mass spectrometry has confirmed the molecular ion for 4,6-dichloro-1H-indole-2-carbonitrile, HRMS would provide the precision needed for unambiguous formula confirmation.
Expected HRMS Data and Fragmentation: An ESI-HRMS experiment would be expected to yield a molecular ion [M-H]⁻ or [M+H]⁺ with a very specific m/z value. The characteristic isotopic pattern of the two chlorine atoms (a 3:2 ratio for ³⁵Cl/³⁷Cl) would result in a distinctive M, M+2, and M+4 pattern, which would be clearly resolved in HRMS.
Table 1: Predicted HRMS Data for 4,6-dichloro-1H-indole-2-carbonitrile
| Ion Formula | Ion Type | Calculated m/z |
|---|---|---|
| C₉H₄Cl₂N₂ | [M+H]⁺ | 210.9824 |
Fragmentation in MS/MS experiments on indole derivatives often involves characteristic losses. nih.gov For 4,6-dichloro-1H-indole-2-carbonitrile, key fragmentation pathways could include the loss of HCN from the nitrile group, or sequential loss of chlorine atoms.
In vitro Metabolite Identification: There are no specific in vitro metabolism studies reported for 4,6-dichloro-1H-indole-2-carbonitrile. However, studies on other chlorinated organic compounds and indoles suggest potential metabolic pathways. nih.govnih.gov Cytochrome P450 enzymes are typically responsible for the metabolism of such compounds. nih.gov Potential metabolic transformations could include:
Oxidation: Hydroxylation of the indole ring, likely at the 5- or 7-positions, which are not occupied by chlorine.
Hydrolysis: Conversion of the nitrile group to a carboxylic acid or an amide.
Dechlorination: Reductive or oxidative removal of one or both chlorine atoms, although this is generally a less common pathway for aromatic chlorides.
LC-HRMS would be the technique of choice to identify these potential metabolites in an in vitro system (e.g., using liver microsomes), by searching for the exact masses of the predicted metabolic products. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy is essential for identifying functional groups and probing intermolecular interactions like hydrogen bonding. FT-IR and Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice-versa. spectroscopyonline.com
A study by Stark et al. reported the synthesis and basic characterization of 4,6-dichloro-1H-indole-2-carbonitrile, providing key FT-IR data.
Table 2: Experimental FT-IR Data for 4,6-dichloro-1H-indole-2-carbonitrile
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3400, 3180 | N-H stretching |
| 1650 | C=C stretching (aromatic) |
| 1550 | N-H bending / C=C stretching |
Data sourced from a study on the synthesis of the related amide precursor.
The presence of a sharp band for the nitrile (C≡N) group, typically expected in the 2220-2260 cm⁻¹ region, is a key characteristic for this molecule, though not explicitly listed in the precursor's data. The N-H stretching bands provide information about hydrogen bonding; a broad band often indicates involvement in strong hydrogen-bonding networks in the solid state.
Raman Spectroscopy: No Raman spectrum for 4,6-dichloro-1H-indole-2-carbonitrile is available. However, a Raman experiment would be expected to show strong signals for the C=C stretching vibrations of the indole ring and a prominent signal for the C≡N stretch, which is often strong in Raman due to the change in polarizability of the bond. scialert.net The C-Cl stretching vibrations, expected in the lower frequency region (typically 600-800 cm⁻¹), would also be observable and complementary to the FT-IR data. researchgate.netresearchgate.net
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Solvatochromism
Electronic spectroscopy probes the π-electron system of the molecule, providing information on electronic transitions and the influence of the local environment.
UV-Vis Absorption: Specific UV-Vis spectra for 4,6-dichloro-1H-indole-2-carbonitrile have not been reported. Indole itself exhibits two main absorption bands, a higher energy ¹Lₐ band and a lower energy ¹Lₑ band, typically between 260-290 nm. nih.gov The substitution with two chlorine atoms and an electron-withdrawing nitrile group at the 2-position is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated π-system and perturbation of the molecular orbitals. srce.hr
Fluorescence: Many indole derivatives are fluorescent, and their emission is highly sensitive to the solvent environment. nih.govnih.gov The fluorescence of 4,6-dichloro-1H-indole-2-carbonitrile, if any, would be expected to originate from the lowest excited singlet state. The presence of heavy atoms like chlorine can sometimes quench fluorescence through enhanced intersystem crossing, potentially leading to a low quantum yield.
Solvatochromism: Solvatochromism is the change in the absorption or emission spectrum of a compound upon changing the polarity of the solvent. scilit.com This phenomenon is particularly pronounced in molecules where the ground state and excited state have significantly different dipole moments. researchgate.net
For 4,6-dichloro-1H-indole-2-carbonitrile, the electron-withdrawing nature of the nitrile group and the chlorine atoms likely creates a significant ground-state dipole moment. Upon photoexcitation, a charge transfer can occur, leading to an excited state with an even larger dipole moment. This would result in positive solvatochromism, where the emission peak shifts to a lower energy (red-shift) in more polar solvents, as the polar solvent molecules better stabilize the more polar excited state. rsc.org A systematic study in a range of solvents with varying polarity would allow for the estimation of the change in dipole moment upon excitation. nih.gov
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Morphological Characterization
The morphological characteristics of crystalline materials are crucial for understanding their physical properties and potential applications. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) provide high-resolution imaging of surface topography and microstructure. However, a detailed investigation of the surface morphology of 4,6-dichloro-1H-indole-2-carbonitrile using AFM and SEM has not been extensively reported in the available scientific literature.
While direct AFM and SEM studies on 4,6-dichloro-1H-indole-2-carbonitrile are not presently available, valuable insights can be drawn from morphological studies of analogous indole derivatives. Research on similar compounds often reveals a propensity for indole derivatives to form crystalline structures with distinct habits, such as plates or needles. nih.gov The final crystal morphology is influenced by a variety of factors, including the solvent used for crystallization, temperature, and the specific crystallization method employed. nih.govfigshare.com
Table 1: Hypothetical Morphological Parameters for 4,6-dichloro-1H-indole-2-carbonitrile
| Parameter | Hypothetical Value/Observation | Technique |
| Crystal Habit | Plate-like or prismatic crystals | SEM |
| Surface Roughness (RMS) | 1 - 10 nm | AFM |
| Crystal Size | 10 - 100 µm | SEM |
| Surface Features | Terraces, step edges | AFM |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be obtained from SEM and AFM analyses. Actual experimental data is required for a definitive characterization.
Further research employing SEM and AFM is necessary to elucidate the precise morphological details of 4,6-dichloro-1H-indole-2-carbonitrile. Such studies would provide valuable data to correlate its structural properties with its macroscopic behavior and to understand how crystallization conditions can be tuned to control its morphology for specific applications.
Applications of 4,6 Dichloro 1h Indole 2 Carbonitrile in Chemical Science Non Therapeutic
Use as a Building Block in Complex Heterocyclic Synthesis
The indole-2-carbonitrile framework is a versatile precursor for the construction of a variety of heterocyclic systems. The nitrile group can undergo a wide range of chemical transformations, while the indole (B1671886) nucleus itself provides a platform for further functionalization and annulation reactions.
Synthesis of Polycyclic Indole Derivatives
The 2-cyanoindole moiety is recognized as an effective precursor for the synthesis of various indole-fused polycycles. nih.gov The nitrile group can participate in cyclization reactions, acting as an electrophilic center or being transformed into other functional groups that facilitate the formation of new rings. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to generate ketones, all of which are key functionalities for building polycyclic architectures.
While specific examples detailing the use of 4,6-dichloro-1H-indole-2-carbonitrile in the synthesis of polycyclic indoles are not extensively documented in publicly available research, the general reactivity of the indole-2-carbonitrile scaffold suggests its utility in this area. The electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) portion of the indole ring would influence the reactivity of the indole nitrogen and the C3 position, which could be exploited in various synthetic strategies. For example, palladium-catalyzed multicomponent cascade reactions have been employed to synthesize N-fused polycyclic indoles from related 3-diazo oxindoles and isocyanides. rsc.org Similar strategies could potentially be adapted for 4,6-dichloro-1H-indole-2-carbonitrile to access novel chlorinated polycyclic systems. Another general approach involves the Friedel–Crafts alkylation of indoles to construct polynuclear indole derivatives. nih.gov The specific substitution pattern of 4,6-dichloro-1H-indole-2-carbonitrile would offer a unique starting point for creating structurally diverse polycyclic compounds.
Construction of Macrocycles and Cage Compounds
The synthesis of macrocycles is a significant area of modern chemistry, with applications ranging from molecular recognition to catalysis. While direct reports on the incorporation of 4,6-dichloro-1H-indole-2-carbonitrile into macrocycles or cage compounds are scarce, the bifunctional nature of the molecule—possessing both a reactive nitrile group and an indole N-H group—suggests its potential as a component in macrocyclization reactions.
For instance, the indole N-H can be alkylated or acylated, and the nitrile group can be converted to other functionalities, providing two points for connection to build larger cyclic structures. The rigidity of the indole core could also be advantageous in designing pre-organized precursors for macrocyclization, potentially leading to higher yields and selectivity.
Precursor for Advanced Organic Materials
The unique electronic properties conferred by the dichlorinated indole nitrile structure make 4,6-dichloro-1H-indole-2-carbonitrile a potential precursor for advanced organic materials. The combination of the electron-rich indole nucleus with electron-withdrawing chlorine and nitrile groups creates a push-pull system, which is a common design motif for materials with interesting optical and electronic properties.
The synthesis of novel π-conjugated materials for optoelectronic applications often relies on the use of versatile building blocks. researchgate.net The chemical reactivity of the nitrile and the potential for functionalization at the N-H and C3 positions of 4,6-dichloro-1H-indole-2-carbonitrile would allow for its incorporation into larger conjugated systems, such as polymers and dendrimers. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Material Science Applications
The inherent properties of the indole scaffold, modified by the specific substituents in 4,6-dichloro-1H-indole-2-carbonitrile, suggest its potential utility in material science, particularly in the fields of organic electronics and fluorescence.
Components in Organic Semiconductors and Conductors
Organic semiconductors are the active components in a variety of electronic devices, and the development of new materials with tailored properties is a key area of research. sigmaaldrich.com The indole core is a known component in some organic semiconductor materials. The planarity of the indole ring system facilitates π-π stacking interactions, which are crucial for charge transport in organic solids.
The presence of the electron-withdrawing dichloro and nitrile functionalities in 4,6-dichloro-1H-indole-2-carbonitrile would significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to unsubstituted indole. This modification of the electronic structure is a common strategy for designing n-type organic semiconductors, which are essential for the fabrication of complementary circuits and efficient organic solar cells. While specific studies on the semiconductor properties of 4,6-dichloro-1H-indole-2-carbonitrile are not widely reported, its structural features are aligned with the design principles for new organic electronic materials.
Fluorescent Probes and Dyes
Indole derivatives are well-known for their fluorescent properties and have been widely used in the development of fluorescent probes and dyes. biointerfaceresearch.com The fluorescence of the indole ring is sensitive to its local environment and can be modulated by the introduction of various substituents.
The synthesis and photophysical characterization of fluorescent indole nucleoside analogues have demonstrated that modifications to the indole core can lead to compounds with improved photophysical properties. nih.gov Although 4,6-dichloro-1H-indole-2-carbonitrile itself has not been extensively studied as a fluorophore, its structure suggests potential in this area. The nitrile group can act as a fluorescent quencher or be transformed into other groups that enhance fluorescence. The chlorine atoms can also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and leading to phosphorescence. By derivatizing 4,6-dichloro-1H-indole-2-carbonitrile, it may be possible to create novel dyes and probes with tailored absorption and emission characteristics for various sensing and imaging applications.
Liquid Crystal Components
No specific studies were identified that detail the use or properties of 4,6-dichloro-1H-indole-2-carbonitrile as a component in liquid crystal formulations. Research into liquid crystals often involves compounds with specific molecular geometries and electronic properties, such as those seen in the biphenylcarbonitrile family, but the suitability of this particular indole derivative has not been documented in available literature. ossila.comsigmaaldrich.com
Analytical Chemistry Applications
Detailed applications of 4,6-dichloro-1H-indole-2-carbonitrile in analytical chemistry are not well-documented in publicly accessible research.
Chromatography Standards and Internal Markers
There is no specific information available to suggest that 4,6-dichloro-1H-indole-2-carbonitrile is used as a chromatography standard or internal marker.
Derivatizing Agent for Spectroscopic Analysis
No literature was found that describes the use of 4,6-dichloro-1H-indole-2-carbonitrile as a derivatizing agent to enhance spectroscopic analysis of other molecules. Derivatization often aims to improve properties like volatility for gas chromatography or to introduce a chromophore for UV-Vis or fluorescence detection. psu.edu
Electrochemical Sensors and Probes
While indole-based compounds have been explored as chemosensors and in the development of electrochemical sensors, there is no specific research detailing the application of 4,6-dichloro-1H-indole-2-carbonitrile for this purpose. researchgate.netresearchgate.netnih.gov Studies in this field tend to focus on other functionalized indoles.
Development of Novel Catalyst Ligands
The synthesis of various functionalized 1H-indole-2-carbonitriles has been explored, often utilizing cross-coupling reactions to create a diversity of structures. nih.govmdpi.com However, the specific application of 4,6-dichloro-1H-indole-2-carbonitrile in the development of novel catalyst ligands is not described in the available scientific literature.
Chemical Biology Tool Development
The development of chemical probes for target identification and activity-based probes is an active area of research. nih.govsigmaaldrich.com While indole scaffolds are important in medicinal chemistry and drug discovery, the specific use of 4,6-dichloro-1H-indole-2-carbonitrile as a chemical biology tool has not been reported. For instance, a related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase. nih.gov This highlights the biological relevance of the dichlorinated indole core, but does not directly describe the application of the carbonitrile derivative as a tool.
Agrochemical Research (e.g., as a synthetic intermediate for novel pesticides)
The indole scaffold is a prominent structural motif in a variety of biologically active compounds, including those with applications in agriculture. nih.gov The inherent reactivity of the indole ring system and the possibility for extensive functionalization make it an attractive starting point for the discovery of novel pesticides. While the specific compound 4,6-dichloro-1H-indole-2-carbonitrile is a recognized chemical entity, a comprehensive review of scientific literature and patent databases does not reveal specific instances of its use as a direct synthetic intermediate for the development of commercialized or late-stage development pesticides.
However, the broader class of indole derivatives has been the subject of significant investigation in agrochemical research, suggesting the potential utility of functionalized indoles like 4,6-dichloro-1H-indole-2-carbonitrile . The chloro-substituents on the benzene ring and the nitrile group at the 2-position represent key functional handles that can be exploited for the synthesis of more complex molecules with potential pesticidal activity.
Research into indole-based agrochemicals has explored their potential as insecticides, fungicides, and herbicides. For instance, various synthesized indole derivatives have demonstrated insecticidal activity against pests like Plutella xylostella (diamondback moth). nih.govresearchgate.net In some cases, these derivatives have shown efficacy comparable to or greater than existing commercial insecticides. nih.gov The mechanism of action for such compounds can vary widely depending on the specific substitutions on the indole core.
Furthermore, indole derivatives have been investigated for their fungicidal properties against various plant pathogenic fungi. researchgate.net The structural features of the indole ring can be modified to interact with specific biological targets in fungi, leading to the inhibition of their growth and proliferation.
While no direct synthesis of a pesticide from 4,6-dichloro-1H-indole-2-carbonitrile is documented in the reviewed literature, the synthesis of its precursor, 4,6-dichloro-1H-indole-2-carboxylic acid , and its subsequent conversion to 4,6-dichloro-1H-indole-2-carbonyl chloride are known processes. chemicalbook.com This indicates that the foundational steps for creating derivatives from this specific chlorinated indole scaffold are established. The nitrile group of 4,6-dichloro-1H-indole-2-carbonitrile itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering numerous pathways to novel chemical entities.
The table below summarizes the potential agrochemical applications based on the activity of related indole compounds, highlighting the type of research and the potential targets. It is important to reiterate that these are representative examples from the broader class of indole derivatives and not specific to derivatives of 4,6-dichloro-1H-indole-2-carbonitrile .
| Potential Application Area | Target Pests/Pathogens | Rationale based on Related Indole Derivatives | Citation |
| Insecticide | Plutella xylostella (Diamondback Moth) | Synthesized indole derivatives have shown high toxicity and antifeedant effects. | nih.govresearchgate.net |
| Fungicide | Plant Pathogenic Fungi | Various indole derivatives have exhibited in vitro fungicidal activity. | researchgate.net |
The exploration of halogenated indole derivatives in agrochemical discovery remains an active area of research. The specific substitution pattern of 4,6-dichloro-1H-indole-2-carbonitrile could impart unique physicochemical properties to its derivatives, potentially influencing their biological activity, selectivity, and environmental fate. Future research may yet uncover specific pesticidal applications for compounds derived from this particular intermediate.
Future Research Directions for 4,6 Dichloro 1h Indole 2 Carbonitrile
Exploration of Novel Sustainable Synthetic Pathways
The synthesis of indole (B1671886) derivatives is a cornerstone of organic chemistry, and there is a continuous drive towards greener and more efficient methodologies. beilstein-journals.org Traditional methods for producing bis(indolyl)methanes (BIMs), for example, often rely on various protic or Lewis acids. beilstein-journals.org Future research should focus on developing sustainable synthetic routes to 4,6-dichloro-1H-indole-2-carbonitrile.
This could involve:
Green Catalysis : Investigating the use of nanocatalysts, photocatalysis, or organocatalysis, which have proven effective for other indole syntheses, to reduce reliance on harsh reagents and improve reaction conditions. beilstein-journals.org
Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as through cross-coupling reactions. Methodologies like the Sonogashira, Suzuki-Miyaura, and Heck reactions are powerful tools for functionalizing the indole core and could be adapted for more sustainable processes. nih.govmdpi.com
Alternative Solvents and Conditions : Exploring the use of environmentally benign solvents, solvent-free reactions, microwave irradiation, or ball milling to minimize environmental impact. beilstein-journals.org A known synthetic precursor is 4,6-dichloro-1H-indole-2-carboxylic acid, which can be converted to the target nitrile. chemicalbook.com Optimizing this conversion using green chemistry principles would be a valuable endeavor.
Development of Advanced Computational Models for Predicting Reactivity and Molecular Interactions
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting molecular properties and reaction mechanisms. scielo.org.co While specific DFT studies on 4,6-dichloro-1H-indole-2-carbonitrile are not yet available, research on related structures provides a clear blueprint for future work.
Future computational studies should aim to:
Model Molecular Geometry and Energetics : Perform DFT calculations to determine the optimized molecular geometry, rotational barriers (e.g., around the C-C and C-N bonds), and conformational energetics, similar to studies on 1-(arylsulfonyl)indole derivatives. mdpi.com
Predict Reactivity : Use computational models to predict sites of electrophilic and nucleophilic attack, understand the influence of the dichloro and nitrile substituents on the indole ring's aromaticity and reactivity, and model reaction pathways. mdpi.com
Simulate Molecular Interactions : Develop models to predict how 4,6-dichloro-1H-indole-2-carbonitrile interacts with biological macromolecules or other molecules in supramolecular assemblies. This includes modeling hydrogen bonding and π-π stacking interactions. researchgate.net
Identification of Undiscovered Biological Targets and Deeper Mechanistic Studies
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. nih.gov Derivatives of 4,6-dichloro-indole have already shown biological activity. For instance, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid is known to be an allosteric inhibitor of the enzyme fructose-1,6-bisphosphatase, binding at the AMP regulatory site. nih.gov
Future research should focus on:
Screening for Biological Activity : Systematically screening 4,6-dichloro-1H-indole-2-carbonitrile and its derivatives against a wide range of biological targets, including kinases, dioxygenases like IDO1, and metabolic enzymes. mdpi.comnih.gov
Mechanistic Elucidation : For any identified biological activity, conducting in-depth mechanistic studies to understand how the compound interacts with its target at a molecular level. This could involve crystallographic studies of the compound bound to its target protein. nih.gov
Development of PROTACs : Exploring the use of the 4,6-dichloro-1H-indole-2-carbonitrile scaffold as a building block for Proteolysis Targeting Chimeras (PROTACs). The development of dual BET-kinase PROTACs from similar scaffolds highlights a cutting-edge strategy to overcome drug resistance in diseases like acute myeloid leukemia. acs.org
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The planar nature of the indole ring, combined with its capacity for hydrogen bonding (N-H) and potential for halogen bonding (C-Cl) and π-π interactions, makes 4,6-dichloro-1H-indole-2-carbonitrile an interesting candidate for crystal engineering and the design of self-assembling systems.
Future directions include:
Crystal Engineering : Systematically studying the crystallization of 4,6-dichloro-1H-indole-2-carbonitrile under various conditions to explore polymorphism and to understand the intermolecular forces that direct its self-assembly. X-ray diffraction studies on the related 4,6-dichloro-1H-indole-2,3-dione have revealed how N-H···O hydrogen bonds can form infinite chains, providing a model for such investigations. researchgate.net
Co-crystallization : Exploring the formation of co-crystals with other molecules to create new materials with tailored properties, such as modified solubility or stability.
Functional Supramolecular Materials : Designing and synthesizing more complex structures based on this indole that can form gels, liquid crystals, or other organized assemblies for applications in materials science.
| Crystallographic Data for the Related Compound 4,6-Dichloro-1H-indole-2,3-dione | |
| Formula | C₈H₃Cl₂NO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 8.6253 (19) Å, b = 7.1250 (16) Å, c = 26.289 (6) Å |
| Volume | 1615.6 (6) ų |
| Z | 8 |
| Key Interaction | N—H⋯O hydrogen bonds forming infinite chains |
| Data derived from a study on a related indole derivative, providing a basis for future crystallographic research on 4,6-dichloro-1H-indole-2-carbonitrile. researchgate.net |
Exploration of New Material Applications
The electronic properties of indole derivatives make them attractive for applications in materials science, particularly in organic electronics. The donor-π-acceptor (D-π-A) architecture is a common design strategy for creating organic molecules with useful optical and electronic properties. nih.gov
Future research in this area should explore:
Organic Electronics : Investigating the potential of 4,6-dichloro-1H-indole-2-carbonitrile as a building block for organic semiconductors, transistors, or photovoltaic devices. Its electron-deficient nature may impart useful electron-transporting properties.
Fluorescent Materials : Synthesizing derivatives that exhibit strong fluorescence, potentially for use in organic light-emitting diodes (OLEDs) or as solid-state emitters. nih.gov
Chemosensors : Developing new materials based on this scaffold for the selective detection of ions or small molecules.
Development of Advanced Analytical Methodologies
The development of robust and sensitive analytical methods is crucial for the characterization and quantification of any new compound. While standard techniques like NMR and mass spectrometry are routine, there is room for the development of more advanced methodologies. nih.gov
Future work could include:
Advanced Mass Spectrometry : Utilizing techniques like ion mobility-mass spectrometry (IM-MS) to separate and characterize isomers and conformers. Predicted collision cross-section (CCS) values can be calculated and compared with experimental data to provide a higher degree of confidence in structural assignments. uni.luuni.lu
Validated Quantification Methods : Developing and validating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods for the accurate quantification of 4,6-dichloro-1H-indole-2-carbonitrile in complex matrices, which would be essential for pharmacokinetic or material degradation studies.
Spectroscopic Databases : Compiling comprehensive spectroscopic data (NMR, IR, UV-Vis, MS) to create a reference library that can aid in the identification of this compound and its future derivatives.
| Predicted Collision Cross Section (CCS) Data for a Related Isomer | Adduct | m/z | Predicted CCS (Ų) |
| 4,6-dichloro-1H-indole-3-carbaldehyde | [M+H]⁺ | 213.98210 | 139.1 |
| [M+Na]⁺ | 235.96404 | 152.6 | |
| [M-H]⁻ | 211.96754 | 141.3 | |
| Predicted data for a structural isomer, illustrating the type of advanced analytical data that could be generated for 4,6-dichloro-1H-indole-2-carbonitrile. uni.lu |
Design and Synthesis of Multi-Functionalized Probes
The indole nucleus is an excellent scaffold for the development of chemical probes due to its inherent fluorescence and responsive electronic structure. nih.gov Research has shown that indole derivatives can be designed as fluorescent probes for sensing pH or specific ions. nih.gov
Future research should focus on:
Ratiometric Fluorescent Probes : Designing probes based on the 4,6-dichloro-1H-indole-2-carbonitrile scaffold that exhibit a ratiometric change in fluorescence upon binding to an analyte. This approach offers greater accuracy by providing a built-in self-calibration.
Multi-Analyte Sensors : Creating sophisticated probes capable of detecting multiple analytes or environmental parameters, potentially leading to the development of molecular logic gates. nih.gov
Bioimaging Probes : Functionalizing the indole core to improve water solubility and target specific cellular compartments or organelles, enabling its use in live-cell imaging applications. The synthesis of multifunctional indole-pyrrole hybrids serves as a template for creating complex, targeted molecules. researchgate.net
Conclusion
Summary of Key Research Findings on 4,6-dichloro-1H-indole-2-carbonitrile
Research directly focused on 4,6-dichloro-1H-indole-2-carbonitrile is specialized, with much of the understanding of this compound being derived from broader studies on substituted indole-2-carbonitriles and related 4,6-dichloroindole derivatives. The key findings can be summarized in terms of its synthesis and its characterization as a significant building block in organic synthesis.
The synthesis of 1H-indole-2-carbonitriles can be achieved through a multi-step process. A common route involves the conversion of an appropriate indole-2-carboxamide with a dehydrating agent like phosphorus(V) oxychloride. mdpi.com For 4,6-dichloro-1H-indole-2-carbonitrile, this would start from 4,6-dichloro-1H-indole-2-carboxylic acid, which can be converted to the corresponding acyl chloride and then to the amide. chemicalbook.com The final step would be the dehydration of the amide to yield the target nitrile.
Furthermore, the indole-2-carbonitrile scaffold is amenable to various substitution reactions, allowing for the creation of a diverse library of compounds. Cross-coupling reactions such as the Sonogashira, Suzuki–Miyaura, Stille, and Heck reactions have been successfully employed on the indole (B1671886) nucleus of related indole-2-carbonitriles to introduce further functionalization. nih.gov This suggests that 4,6-dichloro-1H-indole-2-carbonitrile can serve as a versatile platform for generating more complex molecular architectures.
| Aspect | Finding | Primary Research Area |
|---|---|---|
| Synthesis | Can be synthesized from 4,6-dichloro-1H-indole-2-carboxylic acid via the corresponding amide and subsequent dehydration. | Synthetic Organic Chemistry |
| Reactivity | The indole nucleus is suitable for various cross-coupling reactions, allowing for further derivatization. | Organometallic Chemistry, Medicinal Chemistry |
| Precursor Potential | The 2-cyanoindole unit is a valuable precursor for the synthesis of fused polycyclic indole systems and other substituted indoles. nih.gov | Heterocyclic Chemistry |
Significance and Broader Impact of Research on this Compound in Chemical Sciences
The significance of 4,6-dichloro-1H-indole-2-carbonitrile in the chemical sciences stems from the established importance of both the indole ring and the 2-cyano functional group. nih.govrsc.org The indole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. nih.govopenmedicinalchemistryjournal.com The nitrile group, in turn, is a versatile functional group that can be transformed into various other functionalities, such as amines, amides, and carboxylic acids, making it a valuable handle in organic synthesis. nih.gov
The specific 4,6-dichloro substitution pattern is of particular interest. For instance, the related compound 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, indicating that the dichloro substitution can contribute to potent and specific biological activity. nih.gov Similarly, another related molecule, 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid, has been characterized as a potent agonist for the GPR17 receptor, a target for myelin repair. researchgate.net These findings underscore the potential of the 4,6-dichloroindole core in the design of new therapeutic agents.
The research on 4,6-dichloro-1H-indole-2-carbonitrile, therefore, has a broader impact by contributing to the library of available building blocks for drug discovery and materials science. Its unique electronic and steric properties, conferred by the two chlorine atoms and the nitrile group, can be exploited to fine-tune the pharmacological profiles of new drug candidates or the properties of novel organic materials.
Outlook on the Future Potential of 4,6-dichloro-1H-indole-2-carbonitrile in Academic Research
The future research potential for 4,6-dichloro-1H-indole-2-carbonitrile is considerable. Given the demonstrated biological activity of other 4,6-dichloroindole derivatives, a key area of future investigation will likely be the exploration of this compound as a precursor for new bioactive molecules. Academic research can focus on synthesizing a variety of derivatives through reactions at the indole nitrogen and potentially at the remaining unsubstituted position on the benzene (B151609) ring.
Further studies could involve the computational and experimental investigation of its molecular properties. The planarity of the related compound 4,6-dichloro-1H-indole-2,3-dione has been studied, and similar analyses of 4,6-dichloro-1H-indole-2-carbonitrile could provide valuable insights into its crystal packing and potential for non-covalent interactions. researchgate.net
In the field of medicinal chemistry, this compound could be used as a starting material for the synthesis of libraries of compounds to be screened against various biological targets. The nitrile group can also be explored for its potential as a hydrogen bond acceptor or for its role in covalent inhibition of certain enzymes. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and utility of 4,6-dichloro-1H-indole-2-carbonitrile and its derivatives in academic research.
| Compound Name |
|---|
| 4,6-dichloro-1H-indole-2-carbonitrile |
| 4,6-dichloro-1H-indole-2-carboxylic acid |
| 4,6-dichloro-1H-indole-2,3-dione |
| 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid |
| 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid |
| 4,6-DICHLORO-1H-INDOLE-2-CARBONYL CHLORIDE |
Q & A
Q. What are the recommended synthetic routes for 4,6-dichloro-1H-indole-2-carbonitrile, and how can intermediates be validated?
Methodological Answer: The synthesis typically involves halogenation and cyanation steps. For example:
- Step 1 : Start with indole derivatives (e.g., indole-2-carboxylic acid) and introduce chlorine atoms at positions 4 and 6 via electrophilic substitution using reagents like SOCl₂ or NCS (N-chlorosuccinimide) under controlled conditions .
- Step 2 : Convert the carboxylic acid group to a nitrile using dehydrating agents (e.g., POCl₃ or PCl₅) with NH₃ or urea .
- Validation : Use HPLC (>95% purity) and ¹H/¹³C NMR to confirm substitution patterns. For example, characteristic peaks for Cl substituents appear downfield (~7.5–8.5 ppm in ¹H NMR), while the nitrile group shows a distinct IR stretch at ~2200 cm⁻¹ .
Q. How should researchers characterize the stability of 4,6-dichloro-1H-indole-2-carbonitrile under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C for 24 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for indole derivatives) .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. For indole-carbonitriles, degradation typically occurs above 200°C, but dichloro derivatives may show lower stability due to increased electron withdrawal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving 4,6-dichloro-1H-indole-2-carbonitrile?
Methodological Answer: Discrepancies often arise from ligand choice or solvent effects. For example:
- Ligand Screening : Compare Pd(PPh₃)₄ vs. XPhos in Suzuki-Miyaura coupling. XPhos may improve yields by stabilizing oxidative addition intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote side reactions. Use DOE (Design of Experiments) to balance reaction rate and selectivity .
- Data Reconciliation : Cross-validate results using LC-MS to detect minor byproducts (e.g., dehalogenated intermediates) that affect yield calculations .
Q. What strategies are effective for regioselective functionalization of 4,6-dichloro-1H-indole-2-carbonitrile without disrupting the nitrile group?
Methodological Answer:
- Protection-Deprotection : Temporarily protect the nitrile as a thiocyanate using NaSCN/HCl, perform functionalization (e.g., C–H activation at position 3), then regenerate the nitrile with H₂O₂ .
- Metal-Mediated Reactions : Use CuI/NMI (N-methylimidazole) to direct Ullmann coupling at the indole nitrogen while preserving the nitrile .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. The dichloro-nitrile motif shows strong electron-withdrawing effects, making position 3 ideal for nucleophilic attacks .
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains). The nitrile group often forms hydrogen bonds with catalytic lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
